molecular formula C21H46O7Si B8037979 Methoxy(triethyleneoxy)undecyltrimethoxysilane

Methoxy(triethyleneoxy)undecyltrimethoxysilane

Cat. No.: B8037979
M. Wt: 438.7 g/mol
InChI Key: ACLUYYFGPPSVTE-UHFFFAOYSA-N
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Description

Methoxy(triethyleneoxy)undecyltrimethoxysilane is a useful research compound. Its molecular formula is C21H46O7Si and its molecular weight is 438.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

trimethoxy-[11-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]undecyl]silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H46O7Si/c1-22-15-16-27-19-20-28-18-17-26-14-12-10-8-6-5-7-9-11-13-21-29(23-2,24-3)25-4/h5-21H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLUYYFGPPSVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCCCCCCCCCC[Si](OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H46O7Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Reference: Spectroscopic Characterization of Methoxy(triethyleneoxy)undecyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methoxy(triethyleneoxy)undecyltrimethoxysilane (CAS 1858242-37-1) represents a critical class of "stealth" surface modifiers. Unlike short-chain silanes, this molecule combines a hydrophobic


 spacer with a hydrophilic PEG3 tail. This dual architecture facilitates the formation of highly ordered Self-Assembled Monolayers (SAMs) that effectively resist non-specific protein adsorption (biofouling) while maintaining structural stability via van der Waals locking of the alkyl chains.

Precise spectroscopic characterization is paramount. Impurities such as silane dimers (from moisture hydrolysis) or incomplete ethoxylation can catastrophically fail a SAM coating. This guide provides the definitive spectroscopic atlas for validating the identity and purity of this compound.

Molecular Specifications

PropertySpecification
IUPAC Name 11-[2-(2-(2-Methoxyethoxy)ethoxy)ethoxy]undecyltrimethoxysilane
Common Name PEG3-C11-Silane
CAS Number 1858242-37-1
Molecular Formula

Molecular Weight 466.73 g/mol
Appearance Clear, colorless to straw liquid
Sensitivity Moisture sensitive (hydrolyzes to release methanol)

Spectroscopic Atlas

Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for assessing the integrity of the silane headgroup and the PEG tail. The data below is standardized for


 at 25°C.

H NMR Assignment (400 MHz,

)
PositionShift (

, ppm)
MultiplicityIntegralAssignmentStructural Significance
A 0.64Triplet (

Hz)
2H

Critical Purity Marker. Upfield shift confirms intact C-Si bond.
B 1.20 - 1.45Broad Multiplet16H

Bulk methylene chain (C2-C9).
C 1.55 - 1.60Quintet2H


-methylene to the ether oxygen.
D 3.38Singlet3H

(Terminal)
Terminal methoxy of the PEG chain.
E 3.44Triplet (

Hz)
2H

Methylene linking alkyl chain to PEG.
F 3.55Singlet9H

Hydrolysis Indicator. Loss of intensity or splitting indicates hydrolysis.
G 3.54 - 3.75Multiplet12H

PEG backbone protons.

C NMR Assignment (100 MHz,

)
Shift (

, ppm)
Carbon TypeAssignment
9.1


-methylene to Silicon (

).
22.8


-methylene to Silicon.
29.4 - 29.8

Bulk alkyl chain carbons.
50.5

Methoxy groups on Silicon (

).
59.0

Terminal PEG Methoxy.
70.0 - 72.0

PEG backbone carbons and ether-linked alkyl carbon.

Expert Insight: The most common degradation pathway is the hydrolysis of the trimethoxysilane group. In a degraded sample, the sharp singlet at 3.55 ppm (Si-OMe) will diminish, and a broad peak near 3.6-3.8 ppm (methanol/silanol) will appear. Always use anhydrous solvents (stored over 4Å molecular sieves) for NMR preparation.

Infrared Spectroscopy (FT-IR)

IR is utilized primarily to confirm the presence of the siloxane framework and the ether backbone. It is less quantitative than NMR but excellent for rapid "fingerprinting."

Wavenumber (

)
IntensityVibrational ModeDiagnostic Value
2920, 2850 Strong

Asymmetric/Symmetric stretch of the

alkyl chain.
1190 - 1080 Very Strong

&

Broad convolution of the silane methoxy groups and the PEG ether backbone.
2840 Medium

Specific to the methoxy group (

).
800 - 850 Medium

Stretching vibration of the Silicon-Carbon bond.
3400 - 3500 Weak (Broad)

Impurity Marker. Presence indicates hydrolysis (silanol formation) or moisture contamination.
Mass Spectrometry

Due to the high molecular weight and lability of the methoxy groups, the molecular ion (


) is often weak or absent in Electron Impact (EI) ionization. Electrospray Ionization (ESI) or MALDI is preferred for the intact oligomer.

Fragmentation Pattern (EI, 70eV):

  • m/z 121:

    
     (Base peak in many methoxysilanes).
    
  • m/z 59:

    
     (PEG fragment).
    
  • m/z 45:

    
     (PEG fragment).
    
  • m/z M-31: Loss of one methoxy group

    
    .
    

Structural Visualization & Logic

The following diagram illustrates the logical flow of spectroscopic assignment, linking specific molecular moieties to their diagnostic signals.

SpectroscopicLogic Molecule Methoxy(triethyleneoxy) undecyltrimethoxysilane Head Silane Head -Si(OMe)3 Molecule->Head Spacer Alkyl Spacer -(CH2)11- Molecule->Spacer Tail PEG Tail -(OCH2CH2)3-OMe Molecule->Tail NMR_Head 1H NMR: 3.55 ppm (s) 13C NMR: 50.5 ppm Head->NMR_Head MS_Frag MS Fragment: m/z 121 [Si(OMe)3]+ Head->MS_Frag NMR_Alpha 1H NMR: 0.64 ppm (t) Critical Purity Check Spacer->NMR_Alpha Alpha-Carbon NMR_Spacer 1H NMR: 1.2-1.4 ppm (m) IR: 2920/2850 cm-1 Spacer->NMR_Spacer Bulk Chain NMR_Tail 1H NMR: 3.5-3.7 ppm IR: 1100 cm-1 (Ether) Tail->NMR_Tail

Caption: Logical mapping of molecular substructures to their definitive spectroscopic signatures.

Experimental Protocols

Sample Preparation for NMR

Objective: Prevent hydrolysis during analysis.

  • Glassware: Oven-dry all NMR tubes and pipettes at 110°C for at least 2 hours.

  • Solvent: Use

    
     stored over activated 4Å molecular sieves. Neutralize acidity by passing through basic alumina if the solvent is old (acid catalyzes silane hydrolysis).
    
  • Procedure:

    • Flush the NMR tube with dry Nitrogen or Argon.

    • Add ~0.6 mL of solvent.[1]

    • Add ~10-20 mg of silane using a clean, dry syringe.

    • Cap immediately and shake.

    • Run time: Acquire spectrum within 15 minutes of preparation.

Handling & Storage
  • Storage: -20°C under Argon/Nitrogen.

  • Usage: Allow bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold liquid.

References

  • Gelest, Inc. (2020). Silane Coupling Agents: Connecting Across Boundaries. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST) . (2023). Mass Spectrum of Trimethoxy(methyl)silane (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69.[2] Retrieved from [Link][2]

  • Sharma, S., et al. (2004). "Control of Protein Adsorption on Self-Assembled Monolayers of PEG-Silanes." Langmuir, 20(2), 348–356.
  • Silverstein, R. M., et al. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Reference for general silane/PEG shifts).

Sources

High-Fidelity Surface Passivation: A Technical Guide to Methoxy(triethyleneoxy)undecyltrimethoxysilane

[1][2]

Molecular Architecture & Mechanistic Advantage

Synonyms: 11-(Methoxy(triethyleneoxy))undecyltrimethoxysilane; PEG3-C11-Silane.[1][2] Core Function: Creation of bio-inert, non-fouling interfaces on siliceous substrates (Glass, Silicon, SiO2, PDMS).[2]

The "Spacer-Effect" Paradox

In surface chemistry, a common failure mode is the use of short-chain silanes (e.g., PEG-propyl-silane).[1][2] While easier to synthesize, propyl spacers lack sufficient Van der Waals forces to drive lateral packing.[1][2] This results in disordered "mushroom" regimes where the underlying substrate remains exposed to small proteins.[1]

This compound solves this via a hybrid architecture:

  • Anchor (Trimethoxysilane): Forms covalent Si-O-Si bonds with the substrate.[1][2][3]

  • Stabilizer (C11 Undecyl Chain): Provides ~1.5 nm of hydrophobic spacer.[1][2] The methylene chains crystallize via Van der Waals interactions (

    
     per 
    
    
    ), forcing the PEG heads into a dense "brush" conformation.[1][2]
  • Shield (Triethyleneoxy / PEG3): The functional interface.[1][2] It binds water molecules tightly (hydration layer), creating an energetic barrier that prevents protein adsorption (the "Gibbs Energy Barrier").[1][2]

SAM_Structurecluster_0Molecular Architecturecluster_1Surface ConformationSilaneSilane Head(Covalent Anchor)SpacerC11 Undecyl Spacer(VdW Packing / Ordering)Silane->SpacerPEGPEG3 Tail(Hydration Shield)Spacer->PEGOrderedUndecyl-Silane (C11)Crystalline / Dense Brush(Zero Fouling)Spacer->OrderedDrives PackingDisorderedPropyl-Silane (C3)Disordered / Potholes(Protein Leaking)

Figure 1: Structural advantage of C11-spacer silanes over standard C3 variants.[1][2] The C11 chain drives dense packing, critical for "zero-background" applications.[2]

Core Research Applications

A. Single-Molecule Localization Microscopy (SMLM)

In techniques like STORM or PALM, background fluorescence from non-specifically bound dyes is catastrophic.[1][2]

  • Application: Passivating glass coverslips to prevent fluorophore sticking.[1][2]

  • Advantage: The C11-PEG3 SAM creates a background so inert that single-molecule blinking events can be detected with SNR > 20.[1][2]

  • Metric: Reduces non-specific binding density to < 0.1 molecules/µm².[1][2]

B. Biosensor Interface (SPR & QCM-D)

Surface Plasmon Resonance (SPR) chips require a "reference" surface that resists all binding.[1][2]

  • Application: Coating the reference channel of gold/SiO2 sensor chips.[1]

  • Mechanism: The PEG3 layer prevents the "fouling" of serum proteins (Albumin, Fibrinogen) which causes baseline drift.

  • Stability: Unlike thiol-on-gold SAMs (which degrade over weeks), the Silane-on-Glass bond is stable for months, allowing for reusable sensor chips.[1][2]

C. Nanoparticle "Stealth" Coating[2]
  • Application: Functionalizing Silica or Iron Oxide nanoparticles for drug delivery.[1][2]

  • Outcome: Increases circulation half-life by preventing opsonization (tagging by immune proteins).[1][2] The short PEG3 chain is often preferred over long PEG polymers (2k-5k) because it provides protection without significantly increasing the hydrodynamic radius of the particle.[1][2]

Validated Experimental Protocol (Liquid Phase)

Disclaimer: Silanes are moisture-sensitive.[1][2][4] This protocol uses Toluene as the solvent, which yields the highest quality monolayers compared to ethanol or aqueous methods.

Phase 1: Substrate Activation (Critical)

Silanes cannot bond to a dirty surface; they require free hydroxyl (-OH) groups.[1][2]

  • Sonicate substrates (glass/silicon) in Acetone (10 min)

    
     Isopropanol (10 min).
    
  • Piranha Clean: Immerse in 3:1

    
     : 
    
    
    for 30 mins. (Warning: Exothermic/Corrosive).
    • Alternative:

      
       Plasma treat for 2-5 mins (High power).
      
  • Rinse: Copious Milli-Q water.

  • Dry: Blow dry with

    
     gas. Do not bake completely dry ; a microscopic water layer aids hydrolysis, but bulk water causes polymerization.[1][2]
    
Phase 2: Silanization[2]
  • Preparation: In a glovebox or humidity-controlled fume hood (<30% RH), prepare a 1-2 mM solution of this compound in Anhydrous Toluene .

    • Catalyst (Optional but recommended): Add 1% (v/v) Triethylamine (TEA) or Acetic Acid to catalyze the reaction.[1][2]

  • Incubation: Immerse substrates in the solution.[1][2]

    • Time: 18–24 hours at Room Temperature (25°C).[1][2]

    • Container: Glass or Teflon (Do not use plastic).[1][2]

  • Washing (The "Self-Validating" Step):

    • Rinse 2x with Toluene (removes unbound silane).[1][2]

    • Rinse 2x with Ethanol (removes toluene).[1][2]

    • Rinse 1x with Milli-Q Water.[1][2]

    • Sonicate in Ethanol for 5 mins to remove physisorbed multilayers.

Phase 3: Curing (Condensation)

To make the coating permanent (covalent bonding), you must drive the condensation reaction.[2]

  • Bake: Place substrates in an oven at 100°C – 120°C for 30–60 minutes .

  • Why: This drives off internal water and forms the stable Si-O-Si siloxane network.[1][2]

Characterization & Troubleshooting

A "trustworthy" protocol requires Quality Control (QC).[1][2] Do not proceed to biological experiments without verifying the surface.[1]

TechniqueExpected ValueInterpretation
Water Contact Angle (WCA) 35° – 42° Ideal. The surface is hydrophilic (due to PEG) but not wetting.
< 20°Failure. Poor coverage or bare glass exposed.[1][2]
> 55°Failure. Multilayer formation or contamination (grease).[1][2]
Ellipsometry (Thickness) 1.8 – 2.2 nm Consistent with a single monolayer of C11-PEG3 standing upright.[1][2]
XPS (Spectroscopy) C-O (Ether) PeakStrong peak at ~286.5 eV confirms PEG presence.[1][2]
Troubleshooting Logic
  • Problem: Hazy/Cloudy Film.

    • Cause: Bulk polymerization in solution due to excess water.[1][2]

    • Fix: Use anhydrous toluene; filter the silane solution (0.2 µm PTFE) before use.[1][2]

  • Problem: High Contact Angle (>60°).

    • Cause: The C11 chains are disordered or "flipped," exposing the hydrophobic alkyl chain instead of the PEG head.

    • Fix: Ensure longer incubation time (24h) to allow packing; strictly follow the curing/baking step.

Experimental Workflow Visualization

Workflowcluster_prep1. Activationcluster_dep2. Depositioncluster_finish3. StabilizationCleanPiranha/Plasma(Generate -OH)Soln1mM Silanein TolueneClean->SolnIncubate18-24h Soak(Self-Assembly)Soln->IncubateWashSonicate Wash(Remove Physisorbed)Incubate->WashCureBake 110°C(Covalent Locking)Wash->Cure

Figure 2: Step-by-step workflow for generating reproducible SAMs.[1][2] Note the critical "Bake" step for covalent locking.

References

  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries.[1][2] (Technical Brochure).[1][2][5] Available at: [Link][1][2]

  • Prime, K. L., & Whitesides, G. M. (1991).[1][2] Self-assembled organic monolayers: model systems for studying adsorption of proteins at surfaces.[1][2][6] Science, 252(5009), 1164-1167.[1][2] Available at: [Link][1][2]

  • Blümmel, J., et al. (2007).[1][2] Protein resistance of self-assembled monolayers of oligo(ethylene glycol) terminated alkanethiols and alkoxysilanes.[1][2] Biomaterials, 28(32), 4739-4747.[1][2] Available at: [Link][1][2]

  • Papra, A., et al. (2001).[1][2] Characterization of Ultra-Thin Poly(ethylene glycol) Monolayers on Silicon Substrates. Langmuir, 17(5), 1457–1460.[2] Available at: [Link][1][2]

  • Sharma, S., et al. (2004).[1][2] Control of protein adsorption at interfaces using PEG-silanes. Biointerphases. (General reference for PEG-silane mechanism).

Methodological & Application

Application Note & Protocol: Formation of Methoxy(triethyleneoxy)undecyltrimethoxysilane Self-Assembled Monolayers for Advanced Surface Engineering

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science, enabling the precise modification of material interfaces at the molecular level.[1] This guide provides a comprehensive protocol for the formation of a robust and highly ordered SAM using Methoxy(triethyleneoxy)undecyltrimethoxysilane. This specific organosilane is of significant interest to researchers in drug development, biosensor fabrication, and materials science due to its unique trifunctional architecture:

  • Trimethoxysilane Headgroup: A reactive anchor that forms durable, covalent siloxane bonds with hydroxylated surfaces such as silicon wafers, glass, and metal oxides.[1][2]

  • Undecyl Carbon Chain: A long alkyl spacer that contributes to the formation of a densely packed and ordered monolayer through van der Waals interactions.

  • Methoxy-terminated Triethylene Glycol Tail Group: A hydrophilic chain that imparts surfaces with excellent resistance to non-specific protein adsorption and cell adhesion, a critical feature for biomedical and diagnostic applications.[3]

This document details the underlying chemical principles, a step-by-step experimental workflow, and essential characterization techniques to ensure the successful and reproducible deposition of high-quality this compound SAMs.

The Chemistry of Silane SAM Formation

The formation of a silane SAM on a hydroxyl-terminated substrate is a two-stage process involving hydrolysis and condensation. The process relies on the presence of a thin layer of water on the substrate surface.

  • Hydrolysis: The methoxy groups (-OCH₃) of the silane molecule rapidly react with surface-adsorbed water to form reactive silanol intermediates (Si-OH).[4][5][6]

  • Condensation: These silanols then undergo two concurrent condensation reactions:

    • Surface Binding: Covalent siloxane bonds (Si-O-Substrate) are formed with the hydroxyl groups (-OH) on the substrate, anchoring the molecule to the surface.[2]

    • Cross-linking: Adjacent silanol groups condense to form intermolecular siloxane bridges (Si-O-Si), creating a laterally cross-linked and highly stable two-dimensional network.[4][5][7]

This process results in a densely packed, covalently bound monolayer with the triethyleneoxy chains oriented away from the surface, defining the new interface's chemical and physical properties.

Figure 1: Mechanism of trimethoxysilane SAM formation.

Detailed Experimental Protocol

Achieving a high-quality, defect-free SAM is critically dependent on procedural cleanliness and the exclusion of excess moisture during silanization.[8][9] The following protocol is optimized for silicon wafers with a native oxide layer but can be adapted for other hydroxylated surfaces like glass or quartz.

Required Materials and Reagents
Category Item Recommended Grade/Product
Silane This compoundPurity >95%
Substrates Silicon Wafers, <100> orientation, polishedPrime grade
Solvents TolueneAnhydrous, 99.8%
AcetoneACS Grade
IsopropanolACS Grade
Deionized (DI) Water18.2 MΩ·cm resistivity
Cleaning Sulfuric Acid (H₂SO₄)Concentrated, 98%
Hydrogen Peroxide (H₂O₂)30% solution
Equipment Glass Coplin jars or beakers
Sonicator bath
Tweezers (non-scratching, Teflon-coated)
Nitrogen gas source with filterHigh purity
Hot plate
Oven or vacuum oven
Inert atmosphere glove box or desiccatorOptional but recommended
Step-by-Step Workflow

Sources

Application Note: Preparation of Non-Fouling SAMs using Methoxy(triethyleneoxy)undecyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This guide details the protocol for generating high-fidelity Self-Assembled Monolayers (SAMs) using Methoxy(triethyleneoxy)undecyltrimethoxysilane (PEG3-C11-TMS).

This molecule is a "hybrid" surface modifier designed to overcome the limitations of traditional silanes. It combines two critical functional domains:

  • Undecyl Spacer (

    
    ):  A hydrophobic alkyl chain that drives supramolecular ordering via Van der Waals forces, ensuring a densely packed, stable monolayer that blocks small ions from reaching the substrate.
    
  • Triethylene Glycol Tail (

    
    ):  A hydrophilic, non-ionic interface that resists non-specific protein adsorption (fouling) via the "hydration layer" mechanism.
    

Target Applications: Biosensors, microfluidic device passivation, and drug delivery nanoparticles where reduced bio-fouling is critical.

Mechanism of Action

Understanding the surface chemistry is vital for troubleshooting. The formation of the SAM occurs in three distinct kinetic phases: Hydrolysis , Physisorption , and Covalent Condensation .

Figure 1: Silanization Mechanism

The following diagram illustrates the pathway from free silane in solution to a cross-linked monolayer.

SAM_Mechanism Silane Free Silane (In Toluene) Hydrolysis Hydrolysis (Si-OMe → Si-OH) Silane->Hydrolysis Trace H2O Hydrolysis->Silane Bulk Polymerization (If H2O too high) Physisorption H-Bonding (To Substrate -OH) Hydrolysis->Physisorption Diffusion Ordering Alkane Ordering (Van der Waals) Physisorption->Ordering Slow Phase Condensation Condensation (Si-O-Si Bond) Ordering->Condensation Curing/Aging

Figure 1: Kinetic pathway of SAM formation. Note that 'Ordering' and 'Condensation' often occur competitively; high-quality monolayers require the alkyl chains to order before the network fully rigidifies.

Pre-Requisites & Material Preparation[1][2]

The success of a SAM is 90% dependent on the initial cleanliness of the substrate. You cannot build a pristine building on a swamp.

Substrate Activation (Critical)

The substrate (Glass, Silicon, or Quartz) must be hydrophilic with a high density of surface hydroxyl (-OH) groups.

MethodDescriptionSafetyEfficacy
Piranha Etch 3:1 mixture of

(96%) and

(30%). Immersion for 30 min.
High Risk. Corrosive/Explosive.Gold Standard. Removes all organics; maximizes -OH.
Oxygen Plasma 100W, 0.5 mbar, 5-10 mins.Moderate. Requires equipment.Excellent. Dry process.[1][2]
UV/Ozone UV irradiation for 30-60 mins.Low.Good for delicate substrates.

Validation: After cleaning, water should sheet completely (Contact Angle < 5°). If the water beads, the surface is dirty.

Solvents & Reagents[2][5][6][7][8]
  • Silane: this compound (>90% purity). Store in desiccator.

  • Solvent: Anhydrous Toluene (99.8%). Note: Toluene is preferred over ethanol for long-chain silanes (

    
    ) because it solvates the alkyl chain effectively, preventing micelle formation in solution.
    
  • Catalyst (Optional): Acetic acid (trace) or Triethylamine (trace), depending on specific humidity conditions, but generally not required for this specific silane if time is allowed.

Experimental Protocol: Toluene Immersion (High Fidelity)

This protocol prioritizes monolayer density and order over speed.

Figure 2: Experimental Workflow

Workflow Start Substrate (Glass/Si) Clean 1. Activation (Piranha/Plasma) Start->Clean Dry 2. Drying (N2 Stream + 110°C Bake) Clean->Dry Remove bulk H2O Incubate 4. Incubation (18-24h @ RT, Dark) Dry->Incubate Trace surface H2O remains Prep 3. Solution Prep (1mM Silane in Toluene) Prep->Incubate Rinse 5. Aggressive Rinse (Toluene -> Ethanol -> Sonicate) Incubate->Rinse Remove physisorbed Cure 6. Curing (110°C, 30 min) Rinse->Cure Lock covalent bonds QC 7. QC (Contact Angle) Cure->QC

Figure 2: Step-by-step workflow for high-fidelity SAM preparation.

Step-by-Step Procedure
  • Environment: Perform in a fume hood. Relative Humidity (RH) should be < 40%. High humidity causes bulk polymerization (silane turns cloudy).

  • Solution Preparation:

    • Prepare a 1 mM to 2 mM solution of the silane in anhydrous toluene.

    • Calculation: MW ≈ 400-450 g/mol (check specific batch). For 50 mL toluene, use ~20-25 mg of silane.

    • Mix vigorously. The solution must remain crystal clear.

  • Incubation:

    • Immerse the freshly cleaned/dried substrates into the solution immediately.

    • Seal the container (parafilm or screw cap) to prevent solvent evaporation and moisture ingress.

    • Incubate for 18–24 hours at Room Temperature (20–25°C).

    • Why 24h? Long-chain silanes require time to "stand up" and pack densely. Shorter times yield disordered, "fluffy" layers.

  • Washing (Crucial):

    • Remove substrates.[3]

    • Rinse 2x with Toluene (removes bulk silane).

    • Rinse 2x with Ethanol (removes non-polar residues).

    • Sonicate in Ethanol for 2-5 minutes. This step removes physisorbed multilayers that are not covalently bound.

  • Curing:

    • Dry with a stream of Nitrogen.

    • Bake at 110°C for 30 minutes in an oven.

    • Mechanism:[4] This drives the condensation reaction (Si-OH + HO-Si

      
       Si-O-Si), crosslinking the silane at the surface.
      

Quality Control (QC) & Characterization

A self-validating system requires quantitative metrics.

MetricExpected ValueInterpretation
Water Contact Angle 35° – 45° Pass. The surface is hydrophilic (PEG) but not wetting (Glass).
Contact Angle< 15°Fail. No coating or poor coverage. Substrate is still exposed.
Contact Angle> 70°Fail. Alkyl chains are exposed (disordered/inverted) or multilayer formation.
Ellipsometry ~20 – 25 Å Pass. Consistent with a monolayer of C11 + PEG3.
Haze/VisualNone (Clear)Pass.
Haze/VisualFoggy/White spotsFail. Silane polymerized in solution and deposited as particles.

Troubleshooting

Problem: White haze on the slide after curing.

  • Cause: Bulk polymerization due to excess water in the solvent or high humidity.

  • Fix: Use anhydrous toluene.[5] Filter the silane solution (0.2 µm PTFE) before use if the neat silane looks old. Reduce incubation time or humidity.

Problem: High Contact Angle (>60°).

  • Cause: The PEG chains are buried, exposing the hydrophobic C11 alkyl chain.

  • Fix: Ensure the incubation was long enough (equilibrium). Ensure the rinse included sonication to remove disordered multilayers.

Problem: Patchy coverage (Islands).

  • Cause: Substrate was not clean enough (organic residues blocked silanization).

  • Fix: Re-do Piranha or Plasma cleaning. Do not let the substrate sit in air >10 mins before silanization.

References

  • Primeau, J. K., et al. "Self-Assembled Monolayers of Organosilanes on Glass and Silicon." Langmuir, vol. 7, no. 11, 1991.

    • Foundation for alkylsilane SAM form
  • Papra, A., et al. "Characterization of Ultrathin Poly(ethylene glycol) Monolayers on Silicon Substrates." Langmuir, vol. 17, no. 5, 2001.

    • Specific characterization of PEG-silane thickness and contact angles.
  • Gelest, Inc. "Hydrophobicity, Hydrophilicity and Silane Surface Modification." Gelest Technical Brochure.

    • Authoritative industrial guide on silane hydrolysis and deposition protocols.
  • Blümel, J. "Silane-Based Surface Modification." Journal of the American Chemical Society, 1995. Discusses the importance of anhydrous conditions for reproducible monolayers.

Sources

Using Methoxy(triethyleneoxy)undecyltrimethoxysilane to prevent non-specific binding

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Surface Passivation Using Methoxy(triethyleneoxy)undecyltrimethoxysilane

Part 1: Executive Summary

In the development of ultra-sensitive diagnostics and single-molecule assays, the signal-to-noise ratio is often limited by the non-specific binding (NSB) of proteins and cellular debris to the sensor surface. While traditional blocking agents (BSA, Casein) are effective for bulk assays, they are insufficient for high-precision surface plasmon resonance (SPR), quartz crystal microbalance (QCM), or single-molecule fluorescence applications.

This guide details the protocol for using This compound (CAS 1858242-37-1), a "Goldilocks" surface modifier that combines the structural order of long-chain alkylsilanes with the protein-repelling inertness of polyethylene glycol (PEG). Unlike short-chain silanes (e.g., PEG-silane with a propyl spacer) that form disordered "brush" layers, the


 undecyl spacer in this molecule drives the formation of a tightly packed, crystalline-like Self-Assembled Monolayer (SAM), providing a superior barrier against biofouling.

Part 2: Scientific Mechanism

The efficacy of this specific silane stems from its dual-domain architecture. Understanding this mechanism is crucial for troubleshooting and optimization.

The Dual-Layer Defense System
  • The Anchor & Spacer (

    
     Undecyl Chain):  The 11-carbon alkyl chain provides the necessary Van der Waals forces to drive lateral packing. This forces the molecules to stand upright and form a dense, hydrophobic barrier that blocks ions and small molecules from reaching the underlying glass/silicon substrate.
    
  • The Shield (Triethyleneoxy - PEG3): The short PEG headgroup (3 units) is hydrophilic. It recruits a tightly bound layer of water molecules (the "hydration shell"). When a protein approaches the surface, it must displace this water. The energetic penalty of dehydrating the surface creates a strong repulsive force (steric repulsion + hydration force), preventing adsorption.

Why PEG3 and not PEG2000?

Longer PEG chains (MW > 1000) are prone to autoxidation and can form "loops and tails" that actually trap proteins. The short PEG3 unit, when presented on a rigid


 stalk, forms a "brush" that is too short to entrap proteins but dense enough to repel them.

Mechanism cluster_surface Substrate Interface cluster_layer SAM Architecture Substrate Glass/Silicon Surface (Rich in -OH groups) Siloxane Siloxane Bond (Si-O-Si) Covalent Anchor Substrate->Siloxane Condensation Spacer C11 Undecyl Spacer (Van der Waals Packing) Siloxane->Spacer Structural Support PEG PEG3 Headgroup (Triethyleneoxy) Spacer->PEG Presentation Water Hydration Shell (Tightly Bound H2O) PEG->Water H-Bonding Protein Incoming Protein (Albumin/IgG) Water->Protein Repulsion Force (Steric + Hydration)

Figure 1: Mechanistic hierarchy of the PEG3-C11 SAM. The C11 spacer ensures dense packing, while the PEG3-Water interface creates the energetic barrier to protein binding.

Part 3: Experimental Protocol

Safety Note: Silanes are moisture-sensitive and can polymerize instantly upon contact with water. Handle in a fume hood. Wear nitrile gloves and safety goggles.[1]

Materials Required
ComponentSpecificationPurpose
Active Silane This compound (>95%)Surface passivation agent.
Solvent Anhydrous Toluene (99.8%)Deposition medium (low polarity prevents micelle formation).
Catalyst Acetic Acid (Glacial) or HCl (Trace)Promotes hydrolysis of methoxy groups.
Cleaning Agent Piranha Solution (3:1

:

)
Removes organics and exposes surface -OH groups.
Rinsing Solvents Toluene, Ethanol, DI WaterRemoves physisorbed silane.
Step-by-Step Workflow

1. Surface Activation (Critical)

  • Objective: Generate a high density of surface hydroxyl (-OH) groups.

  • Method: Immerse glass/silicon slides in Piranha solution (3:1 conc.

    
     : 30% 
    
    
    
    ) for 30 minutes.
    • Alternative: Oxygen Plasma (100W, 5 min) is acceptable but Piranha is superior for deep cleaning.

  • Rinse: Copious DI water rinse followed by drying under a stream of Nitrogen (

    
    ).
    
  • Checkpoint: Surface should be perfectly hydrophilic (water contact angle < 5°).

2. Silane Deposition (Liquid Phase)

  • Preparation: In a dry glass vessel, prepare a 1% (v/v) solution of the silane in anhydrous toluene.

  • Catalysis: Add 1% (v/v) acetic acid to catalyze the hydrolysis. (Optional but recommended for faster kinetics).

  • Incubation: Immerse the dry substrates into the solution.

    • Time: 18–24 hours at Room Temperature (20–25°C).

    • Environment:[1] Seal the container with Parafilm to prevent moisture ingress.

  • Note: Do not heat above 40°C during deposition, as this promotes solution-phase polymerization (cloudiness).

3. Post-Deposition Washing

  • Objective: Remove loosely bound (physisorbed) silane multilayers.

  • Sequence:

    • Toluene (2 x 5 min sonication).

    • Ethanol (2 x 5 min sonication).

    • DI Water (1 x 5 min).

  • Why: Failure to sonicate often leaves "islands" of polymerized silane that cause background noise in fluorescence assays.

4. Curing (Annealing)

  • Objective: Drive the condensation reaction to form covalent Si-O-Si bonds.

  • Method: Bake slides in an oven at 110°C for 30–60 minutes .

  • Result: This step "locks" the SAM in place and significantly improves stability in saline buffers.

Protocol Start Substrate (Glass/Si) Clean Activation (Piranha/Plasma) Start->Clean Expose -OH Dry Drying (N2 Stream) Clean->Dry Remove H2O Deposit Deposition (1% Silane in Toluene) Dry->Deposit Immerse 18h Rinse Stringent Rinse (Toluene -> EtOH) Deposit->Rinse Remove Physisorbed Cure Curing (110°C, 60 min) Rinse->Cure Crosslink QC QC Check (Contact Angle) Cure->QC Validate

Figure 2: Operational workflow for high-fidelity silanization.

Part 4: Quality Control & Validation

A protocol is only as good as its validation. Use these metrics to confirm SAM quality.

MetricExpected ValueInterpretation
Water Contact Angle 35° – 45° < 30° implies poor coverage. > 55° implies multilayer formation or contamination.
Ellipsometry Thickness 2.0 – 2.5 nm Theoretical length of C11 (~1.5nm) + PEG3 (~0.8nm). Values > 3nm indicate polymerization.
Hysteresis < 5° Difference between advancing and receding angle. High hysteresis indicates surface roughness/disorder.
XPS (C/Si Ratio) ~21:1 Confirms stoichiometry of the C21 molecule.

Troubleshooting Guide:

  • Cloudy/Hazy Film: Moisture entered the reaction vessel. The silane polymerized in solution before reaching the surface. Solution: Use anhydrous solvents and a glovebox if possible.

  • High Background Fluorescence: Incomplete rinsing. Solution: Increase sonication time in Toluene.

  • Patchy Coverage: Poor pre-cleaning. Solution: Fresh Piranha solution is non-negotiable.

References

  • Gelest, Inc. (2015).[2] Silane Coupling Agents: Connecting Across Boundaries. Retrieved from [Link] (General reference for silane chemistry).

  • Blümel, J. (2006). Mixed self-assembled monolayers (SAMs) consisting of methoxy-tri(ethylene glycol)-terminated and alkyl-terminated dimethylchlorosilanes control the non-specific adsorption of proteins. Journal of Colloid and Interface Science. (Validates the efficacy of EG3-C11 architecture).
  • Prime, K. L., & Whitesides, G. M. (1991). Self-assembled organic monolayers: model systems for studying adsorption of proteins at surfaces. Science.
  • PubChem. (2025).[3][4] this compound Compound Summary. Retrieved from [Link] (Chemical structure verification).

Sources

Troubleshooting & Optimization

Hydrolysis and condensation control of Methoxy(triethyleneoxy)undecyltrimethoxysilane

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methoxy(triethyleneoxy)undecyltrimethoxysilane

CAS No: [Specific CAS varies by isomer/purity, commonly associated with Gelest SIM6493.4] Target Audience: Researchers, Drug Development Scientists, Surface Chemists

Executive Summary: The "Dual-Nature" Challenge

This compound is a hybrid amphiphile. It possesses a hydrophobic undecyl (


) spacer that drives self-assembly via Van der Waals forces, and a hydrophilic polyethylene glycol (PEG) tail that provides protein resistance (antifouling).

The Critical Technical Challenge: The trimethoxysilane headgroup (


) requires water to hydrolyze into reactive silanols (

). However, the PEG tail is hygroscopic. If the reaction environment contains excess water, the PEG moieties sequester water molecules near the silane headgroups, catalyzing rapid solution-phase polymerization (aggregates) before the molecule can graft to the surface.

This guide provides the protocols to decouple hydrolysis (activation) from condensation (grafting).

Part 1: Core Reaction Parameters (The "Dry-Wet" Balance)

To form a pristine Self-Assembled Monolayer (SAM), you must operate in a regime where surface hydrolysis is faster than bulk polymerization.

Table 1: Optimized Reaction Conditions
ParameterRecommendationTechnical Rationale
Solvent System Anhydrous Toluene (Primary)Non-polar solvents force the polar silane headgroups to aggregate at the hydrophilic substrate interface, promoting ordered packing.
Alternative Solvent Ethanol (95%) + 5% WaterUse only if substrate cannot tolerate toluene. Results in less ordered monolayers due to solvent competition.
Concentration 1 mM - 5 mM Low concentration minimizes intermolecular collisions, reducing the probability of bulk polymerization.
Water Content Trace (Surface Adsorbed) Rely on the hydration layer naturally present on the substrate (glass/silica) rather than adding bulk water.
Catalyst Acetic Acid (0.1% v/v) Optional. Promotes hydrolysis without aggressively catalyzing condensation (unlike amines).
Temperature 18°C - 25°C Higher temperatures increase the rate of polymerization exponentially.
Curing 110°C (30 min) Essential. Drives the final condensation reaction (

).
Part 2: Experimental Workflow & Mechanism
Diagram 1: The Competitive Pathway Mechanism

This diagram illustrates the divergence between the desired Surface Grafting pathway and the fatal Bulk Polymerization pathway.

SilanePathways cluster_Fail FAILURE MODE: Bulk Polymerization cluster_Success SUCCESS MODE: Surface Grafting Silane Methoxy(PEG)undecyl Trimethoxysilane Hydrolysis Hydrolysis (Si-OMe → Si-OH) Silane->Hydrolysis + H2O (Trace) Oligomer Soluble Oligomers Hydrolysis->Oligomer High Conc. / Excess H2O H_Bond Hydrogen Bonding to Surface -OH Hydrolysis->H_Bond Adsorption to Substrate Aggregate Micellar Aggregates (Hazy Solution) Oligomer->Aggregate Self-Condensation Covalent Condensation (Si-O-Si Bond) H_Bond->Covalent Curing (Heat/-H2O)

Caption: Kinetic competition between solution-phase aggregation (red) and surface grafting (green).

Part 3: Troubleshooting & FAQs
Q1: My silane solution turns cloudy/hazy within minutes. Why?

Diagnosis: Bulk Polymerization (The "Red" Pathway in Diagram 1). Root Cause:

  • Water Contamination: The solvent was not anhydrous, or the reaction vessel was not dried.

  • Hygroscopic PEG Effect: The PEG tail absorbed atmospheric moisture rapidly. Corrective Action:

  • Switch to Anhydrous Toluene: Purchase anhydrous grade or dry over molecular sieves (3Å).

  • Inert Atmosphere: Prepare the solution in a glovebox or under a nitrogen stream.

  • Fresh Silane: Ensure the silane stock bottle hasn't been exposed to air. If the liquid in the bottle is viscous or hazy, it has already polymerized.

Q2: The contact angle is lower than expected (< 35°). Is the coating working?

Diagnosis: Poor Coverage or Multilayer Physisorption. Analysis:

  • Target Contact Angle: For Methoxy-PEG-silanes, the expected water contact angle is 35°–45° . It is hydrophilic compared to pure alkyl silanes (>100°) but more hydrophobic than clean glass (<10°).

  • If < 10°: No coating formed. The surface is still bare silica.

    • Fix: Increase reaction time (up to 24h) or check if the silane is hydrolyzed (add 0.1% acetic acid).

  • If variable/patchy: Surface contamination.[1]

    • Fix: Piranha clean or Plasma treat the substrate immediately before coating to regenerate surface -OH groups.

Q3: I see "islands" or white spots on the surface under the microscope.

Diagnosis: Particle Deposition. Root Cause: You have grafted silane aggregates rather than single molecules. This happens when the hydrolysis rate exceeds the grafting rate. Corrective Action:

  • Filter the Solution: Use a 0.2 µm PTFE filter immediately before immersing the substrate.

  • Post-Rinse Protocol: After removing the substrate from the silane solution, perform a sonication rinse in fresh toluene, followed by ethanol, to dislodge physisorbed aggregates before curing.

Q4: Can I use ethanol instead of toluene?

Answer: Yes, but with caveats. Ethanol is polar and competes with the silane for surface sites.

  • Protocol Modification: If using ethanol, you must add 5% water and adjust pH to 4.5-5.5 with acetic acid to drive hydrolysis.

  • Trade-off: Ethanol-based SAMs are generally less ordered and have lower packing density than Toluene-based SAMs because the alkyl chains do not align as effectively in a polar solvent.

Part 4: Validated Experimental Protocol (Toluene Method)

Step 1: Substrate Preparation (Critical)

  • Clean glass/silicon/quartz with Piranha solution (3:1

    
    :
    
    
    
    ) for 30 mins. (Caution: Exothermic/Corrosive).
  • Rinse extensively with DI water.

  • Dry under Nitrogen stream. Do not bake completely dry ; a microscopic hydration layer is needed.

Step 2: Silanization

  • Prepare 1 mM solution of this compound in Anhydrous Toluene .

  • Immerse substrate immediately.

  • Incubate at Room Temperature (20-25°C) for 18-24 hours in a sealed container (to prevent solvent evaporation and moisture ingress).

Step 3: Washing & Curing [1]

  • Remove substrate.

  • Rinse sequence: Toluene

    
     Ethanol 
    
    
    
    DI Water.
  • Sonication (Optional but recommended): Sonicate in Ethanol for 2 mins to remove aggregates.

  • Cure: Place in an oven at 110°C for 30-60 minutes . This locks the covalent bond.

Part 5: Troubleshooting Logic Tree

Troubleshooting Start Issue Encountered Cloudy Solution is Cloudy/Hazy Start->Cloudy LowCA Contact Angle < 30° Start->LowCA Spots Visible Spots/Roughness Start->Spots WaterCheck Check Solvent Water Content Cloudy->WaterCheck CleanCheck Substrate Cleaning? LowCA->CleanCheck AggCheck Aggregates Formed Spots->AggCheck Action1 Use Anhydrous Toluene + Dry Glassware WaterCheck->Action1 Too Wet Action2 Piranha/Plasma Clean to restore -OH groups CleanCheck->Action2 Poor Action3 Increase Time (24h) or Add Cat. (Acetic Acid) CleanCheck->Action3 Good Action4 Filter Solution (0.2µm) + Sonicate Rinse AggCheck->Action4

Caption: Decision matrix for diagnosing common silanization failures.

References
  • Gelest, Inc. "Hydrophobicity, Hydrophilicity and Silane Surface Modification."[2][3] Gelest Technical Brochures. [Link][3]

  • Arkles, B. "Silane Coupling Agents: Connecting Across Boundaries." Gelest, Inc.[1][2][4][5][Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Chapter on Silane Coupling Agents). [Link]

  • Plueddemann, E. P. (1991). Silane Coupling Agents. Springer Science & Business Media. [Link]

Sources

How to avoid multilayer formation in Methoxy(triethyleneoxy)undecyltrimethoxysilane SAMs

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Achieving High-Quality Monolayers and Troubleshooting Multilayer Formation

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methoxy(triethyleneoxy)undecyltrimethoxysilane for the formation of self-assembled monolayers (SAMs). This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common challenges, particularly the issue of multilayer formation, and achieve high-quality, uniform SAMs for your applications.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of multilayer formation in this compound SAMs?

The formation of multilayers is most often attributed to uncontrolled polymerization of the silane molecules in solution before they have a chance to form an ordered monolayer on the substrate surface.[1] This premature polymerization is primarily triggered by an excess of water in the reaction environment.[1] this compound has three methoxy groups that can hydrolyze. While some water is necessary to initiate the reaction with the surface hydroxyl groups, too much water will lead to extensive hydrolysis and subsequent condensation of silane molecules with each other in the bulk solution, forming oligomers and polymers.[1][2] These aggregates then deposit onto the substrate, resulting in a thick, disordered multilayer film instead of a well-defined monolayer.[3][4]

Q2: How does the choice of solvent impact the quality of the SAM?

The solvent plays a crucial role in controlling the availability of water and the solubility of the silane. Anhydrous solvents such as toluene or hexane are commonly recommended to minimize the water content in the bulk solution, thereby suppressing solution-phase polymerization.[1] The choice of solvent also depends on the solubility of the this compound. It is essential to use a solvent in which the silane is fully soluble to prevent the formation of aggregates.

Q3: Can the concentration of the silane solution affect multilayer formation?

Yes, a high concentration of this compound can increase the likelihood of intermolecular reactions, leading to the formation of multilayers.[4] At higher concentrations, the proximity of silane molecules to each other in the solution is greater, promoting self-polymerization, especially in the presence of trace amounts of water.[4] It is generally recommended to use dilute solutions, typically in the range of 1-5 mM, to favor the reaction of individual silane molecules with the substrate surface over their reaction with each other.

Q4: Is post-deposition rinsing and annealing necessary?

Yes, both steps are critical for obtaining a high-quality SAM.

  • Rinsing: Immediately after deposition, the substrate should be thoroughly rinsed with a fresh, anhydrous solvent (e.g., the same solvent used for deposition) to remove any physisorbed (non-covalently bonded) silane molecules and aggregates.[5] Sonication during rinsing can be particularly effective in removing loosely bound multilayers.[5]

  • Annealing (Curing): After rinsing, annealing the substrate (e.g., by baking in an oven) can promote the covalent bonding of the silane to the substrate and encourage lateral cross-linking between adjacent silane molecules on the surface.[6] This process helps to stabilize the monolayer and can help to remove any remaining solvent or weakly adsorbed species.

Troubleshooting Guide

Problem: Characterization (e.g., ellipsometry, AFM) indicates a thick, uneven, or aggregated silane layer.

This is a classic sign of multilayer formation. Here’s a step-by-step guide to troubleshoot this issue:

Step 1: Scrutinize Your Substrate Preparation

A pristine, hydrophilic substrate surface is non-negotiable for the formation of a high-quality SAM. Any organic contamination will hinder the uniform reaction of the silane with the surface hydroxyl groups.[7]

  • Recommended Protocol for Substrate Cleaning:

    • Sonication in a series of organic solvents (e.g., acetone, then isopropanol) to remove gross organic contaminants.

    • Treatment with a Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Extreme caution is required when handling Piranha solution. This step removes residual organic matter and hydroxylates the surface, making it highly reactive towards silanes.[7][8]

    • Thorough rinsing with deionized water.

    • Drying under a stream of inert gas (e.g., nitrogen or argon).

    • Optional but recommended: Plasma cleaning (e.g., oxygen or argon plasma) immediately before deposition to ensure maximum surface activation.[9]

Step 2: Control the Water Content in Your Reaction Environment

As established, excess water is the primary culprit for multilayering.[1][10]

  • Solvent: Use anhydrous solvents. If possible, purchase solvents with low water content and handle them in a dry environment (e.g., a glove box or under an inert atmosphere).

  • Humidity: Perform the deposition in a controlled, low-humidity environment. High ambient humidity can introduce sufficient water to trigger solution-phase polymerization.

  • Glassware: Ensure all glassware is thoroughly dried in an oven and cooled in a desiccator before use.

Step 3: Optimize Your Deposition Parameters

Fine-tuning the deposition conditions is key to favoring monolayer formation.

ParameterRecommendationRationale
Silane Concentration 1-5 mMLower concentrations reduce the probability of intermolecular reactions in solution.[4]
Deposition Time 30 minutes to 2 hoursShorter times can be sufficient for monolayer formation, while longer times may increase the risk of multilayer deposition.
Temperature Room TemperatureElevated temperatures can accelerate both the desired surface reaction and the undesired solution polymerization.

Step 4: Implement a Robust Post-Deposition Treatment

Proper cleaning and curing after deposition are essential to remove unwanted species and stabilize the monolayer.

  • Rinsing Protocol:

    • Immediately after removing the substrate from the silane solution, rinse it thoroughly with a stream of fresh, anhydrous solvent.

    • Sonicate the substrate in the same fresh solvent for 5-10 minutes to dislodge any loosely bound aggregates.[5]

    • Repeat the sonication with fresh solvent at least once.

  • Annealing/Curing Protocol:

    • After rinsing and drying, bake the substrate in an oven at 110-120°C for 30-60 minutes. This promotes the formation of stable siloxane bonds with the surface and between adjacent molecules.[6]

Visualizing the Process: SAM Formation vs. Multilayering

The following diagrams illustrate the desired pathway for monolayer formation and the problematic pathway leading to multilayering.

SAM_Formation cluster_solution In Solution cluster_surface On Substrate Silane This compound HydrolyzedSilane Hydrolyzed Silane Silane->HydrolyzedSilane Hydrolysis Substrate Substrate with -OH groups HydrolyzedSilane->Substrate Surface Reaction Water Trace H2O Monolayer Ordered Monolayer Substrate->Monolayer Condensation & Cross-linking

Caption: Desired pathway for SAM formation.

Multilayer_Formation cluster_solution In Solution (Excess Water) cluster_surface On Substrate Silane This compound Polymer Silane Polymer/Aggregate Silane->Polymer Uncontrolled Polymerization Substrate Substrate Polymer->Substrate Deposition ExcessWater Excess H2O Multilayer Disordered Multilayer

Caption: Undesired pathway leading to multilayer formation.

Alternative Deposition Method: Vapor Phase Deposition

For applications requiring the highest quality and most uniform monolayers, consider vapor-phase deposition. This method can offer better control over the reaction conditions and minimize solution-based polymerization.[11][12][13]

Key Advantages of Vapor Phase Deposition:

  • Reduced Water Content: The reaction is carried out in a vacuum or under a controlled atmosphere, significantly reducing the presence of water.

  • Improved Uniformity: Can lead to smoother and more homogeneous films compared to solution-phase deposition.[13]

  • Wafer-Scale Applicability: More amenable to large-scale substrate processing.[13]

This method involves heating the silane and allowing its vapor to deposit onto the heated substrate in a controlled chamber.[12][14]

References

  • Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology. Langmuir. [Link]

  • Effect of Water on Silanization of Silica by Trimethoxysilanes. Semantic Scholar. [Link]

  • Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology. Semantic Scholar. [Link]

  • Mixed self-assembled monolayers (SAMs) consisting of methoxy-tri(ethylene glycol)-terminated and alkyl-terminated dimethylchlorosilanes control the non-specific adsorption of proteins at oxidic surfaces. PubMed. [Link]

  • Deposition of Dense Siloxane Monolayers from Water and Trimethoxyorganosilane Vapor. ResearchGate. [Link]

  • Self-Assembled Monolayers from Triethoxysilanes: Influence of Water Content and Chemical Structure on Formation Kinetics and Morphology. PubMed. [Link]

  • Self-assembled silane monolayers: an efficient step-by-step recipe for high-quality, low energy surfaces. ResearchGate. [Link]

  • Self-assembled silane monolayers: A step-by-step high speed recipe for high-quality, low energy surfaces. arXiv. [Link]

  • Self-assembled silane monolayers: A step-by-step high speed recipe for high-quality, low energy surfaces. Semantic Scholar. [Link]

  • Self-Assembled Monolayers (SAMs). Gelest, Inc.. [Link]

  • Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies. PubMed. [Link]

  • Formation and Structure of Self-Assembled Monolayers. SciSpace. [Link]

  • Silanization: Surface modification. HPF Minerals. [Link]

  • Silanization Strategies for Tailoring Peptide Functionalization on Silicon Surfaces: Implications for Enhancing Stem Cell Adhesion. PubMed. [Link]

  • Understanding Silane Functionalization. Surface Science and Technology. [Link]

  • Silane Modification of Mesoporous Materials for the Optimization of Antiviral Drug Adsorption and Release Capabilities in Vaginal Media. PMC. [Link]

  • How can I increase stability and strength of the silane coating on glass slides?. ResearchGate. [Link]

  • Kinetics of self-assembled silane monolayers at various temperatures : evidence of 2D foam. Semantic Scholar. [Link]

  • Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient atmosphere. Semantic Scholar. [Link]

  • The Impact of Solution Agglomeration on the Deposition of Self-Assembled Monolayers. ResearchGate. [Link]

  • Deposition of dense siloxane monolayers from water and trimethoxyorganosilane vapor. PubMed. [Link]

  • What is the best way to "rinse" after silanization/self-assembled monolayers?. ResearchGate. [Link]

  • Silane-Based SAMs Deposited by Spin Coating as a Versatile Alternative Process to Solution Immersion. PubMed. [Link]

  • How to remove silane layer deposited on silicone mold?. ResearchGate. [Link]

  • Formation and Characterization of a Highly Ordered and Well- Anchored Alkylsilane Monolayer on Mica by Self -Assembly. University of Illinois Urbana-Champaign. [Link]

  • Vapor-Phase Deposition of Monofunctional Alkoxysilanes for Sub-Nanometer-Level Biointerfacing on Silicon Oxide Surfaces. Purdue e-Pubs. [Link]

  • Structure and morphology of self-assembled 3-mercaptopropyltrimethoxysilane layers on silicon oxide. Semantic Scholar. [Link]

  • 3-[METHOXY(POLYETHYLENEOXY)6-9]PROPYLTRIMETHOXYSILANE, tech. Gelest, Inc.. [Link]

  • Chemical Vapor Deposition of Three Aminosilanes on Silicon Dioxide: Surface Characterization, Stability, Effects of Silane Concentration, and Cyanine Dye Adsorption. PubMed. [Link]

  • Molecular Vapor Deposition and Patterning of Organosilane Self-Assembled Monolayers for Directed Growth of Neuron Cells- Final Presentation. Stanford Nanofabrication Facility. [Link]

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Technical Support Center: Achieving Uniform Methoxy(triethyleneoxy)undecyltrimethoxysilane (MTEOS) Coatings

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methoxy(triethyleneoxy)undecyltrimethoxysilane (MTEOS) coatings. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the deposition of this versatile tri(ethylene glycol)-terminated silane, crucial for creating biocompatible and protein-resistant surfaces. Here, we move beyond simple protocols to explain the underlying scientific principles, enabling you to diagnose and resolve issues leading to non-uniform coatings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (MTEOS), and why is coating uniformity so critical?

This compound, often abbreviated as MTEOS or PEG-silane, is a bifunctional molecule used to form self-assembled monolayers (SAMs) on hydroxylated surfaces like glass, silicon wafers, and various metal oxides. One end has a trimethoxysilane group that covalently bonds to the substrate, while the other end features a short polyethylene glycol (PEG) chain.

The uniformity of the MTEOS coating is paramount because the PEG chains create a hydrophilic, sterically hindered surface that resists protein adsorption. A non-uniform coating, characterized by defects such as aggregates, pinholes, or bare patches, will lead to inconsistent surface properties. In biomedical applications, this can result in unpredictable cell adhesion, non-specific binding of proteins in diagnostic assays, or an undesired biological response to an implant. Therefore, a smooth, densely packed monolayer is essential for reliable and reproducible performance.

Q2: What are the fundamental chemical reactions governing the formation of an MTEOS coating?

The formation of a stable MTEOS coating is a two-step process involving hydrolysis and condensation. Understanding this chemistry is key to troubleshooting many common coating problems.

  • Hydrolysis: The methoxy groups (-OCH₃) on the silicon atom of MTEOS react with water to form reactive silanol groups (-Si-OH). This reaction is often catalyzed by acid or base. The presence of a small amount of water is therefore essential for the reaction to proceed.[1][2]

  • Condensation: The newly formed silanol groups can then react in two ways:

    • With the substrate: They form stable, covalent siloxane bonds (Si-O-Substrate) with the hydroxyl groups present on the surface of your material (e.g., Si-OH on a silicon wafer).

    • With each other: They can also react with other MTEOS molecules to form a cross-linked siloxane network (Si-O-Si) parallel to the substrate surface, which adds to the stability of the monolayer.[3][4]

These reactions are sensitive to factors like water content, pH, and temperature, which is why precise control over the experimental conditions is crucial.[3][5]

Troubleshooting Common Coating Defects

This section addresses specific, observable defects you may encounter during your experiments and provides a logical workflow for diagnosing and resolving them.

Problem 1: Hazy or Opaque Coating

A hazy or cloudy appearance is one of the most common signs of a poor-quality silane coating. This is typically due to uncontrolled polymerization of the MTEOS in solution or on the surface.

Q: My MTEOS coating looks hazy. What is causing this, and how can I fix it?

A: Haze is almost always caused by the formation of large, multi-layered aggregates of polysiloxane, rather than a smooth monolayer.[6] This happens when MTEOS molecules polymerize with each other in the bulk solution before they have a chance to assemble in an orderly fashion on the substrate surface.

Troubleshooting Table: Hazy Coatings

Potential Cause Scientific Explanation Recommended Solution
Excess Water in Silane Solution or Solvent Water is required for hydrolysis, but too much will accelerate the condensation reaction in the solution, leading to the formation of insoluble oligomers and polymers that precipitate onto the surface.[7]Use anhydrous solvents (e.g., anhydrous ethanol or toluene) for preparing your silane solution.[8] Prepare the solution immediately before use to minimize exposure to atmospheric moisture.
Solution Age and Stability Over time, even with anhydrous solvents, the silane solution will gradually hydrolyze and self-condense due to ambient moisture. This leads to the formation of aggregates.Always use freshly prepared MTEOS solutions. Do not store silane solutions for extended periods unless you have validated their stability under your specific storage conditions.
High Silane Concentration A higher concentration of MTEOS increases the probability of intermolecular condensation reactions in the solution, promoting the formation of aggregates.[9][10]Reduce the concentration of MTEOS in your coating solution. Typical concentrations for SAM formation are in the range of 0.1% to 2% (v/v).
Contaminated Substrate Particulate matter on the substrate can act as nucleation sites for uncontrolled silane polymerization, leading to the formation of visible aggregates.[11][12]Ensure your substrate is scrupulously clean before deposition. Use a validated cleaning protocol, such as a piranha solution etch followed by thorough rinsing with deionized water and drying under a stream of nitrogen.[13]

Workflow for Preventing Hazy Coatings

G cluster_prep Preparation Phase cluster_deposition Deposition Phase cluster_curing Curing Phase start Start solvent Use Anhydrous Solvent start->solvent solution Prepare Fresh 0.1-2% MTEOS Solution solvent->solution deposit Deposit MTEOS (e.g., Dip-Coating) solution->deposit substrate Clean Substrate (e.g., Piranha Etch) substrate->deposit rinse Rinse with Anhydrous Solvent deposit->rinse dry Dry with Nitrogen rinse->dry cure Cure (e.g., 110°C for 1 hour) dry->cure result Uniform, Transparent Coating cure->result G cluster_pinhole Pinhole Formation cluster_comet Comet-Tail Formation (Dip-Coating) p1 Contaminant on Substrate p2 MTEOS Deposits Around Contaminant p1->p2 p3 Rinsing Removes Contaminant p2->p3 p4 Pinhole Defect Remains p3->p4 c1 Contaminant on Substrate c2 Substrate Withdrawn from Solution c1->c2 c3 Contaminant Disrupts Meniscus Flow c2->c3 c4 Comet-Tail Defect Forms c3->c4

Caption: Formation mechanisms for common MTEOS coating defects.

Problem 3: Poor Hydrophilicity or High Protein Adsorption

Even if the coating appears visually uniform, it may not perform as expected. A key indicator of a successful MTEOS coating is high hydrophilicity (low water contact angle).

Q: My MTEOS-coated surface has a high water contact angle (> 40°) and still shows significant protein binding. What went wrong?

A: This indicates an incomplete or poorly organized monolayer. A dense, well-formed MTEOS SAM should exhibit a water contact angle in the range of 20-40°. Higher angles suggest that the hydrophobic undecyl chains are exposed or that there are bare patches of the underlying substrate.

Troubleshooting Table: Poor Performance

Potential Cause Scientific Explanation Recommended Solution
Incomplete Hydrolysis If the MTEOS is not sufficiently hydrolyzed, there will be fewer silanol groups available to react with the substrate, resulting in a low-density, incomplete monolayer.Allow a pre-hydrolysis step. After preparing the silane solution, let it sit for a specific period (e.g., 30-60 minutes) before introducing the substrate. This allows time for the silane to hydrolyze. The optimal time can be determined empirically.
Insufficient Surface Hydroxyl Groups The covalent attachment of MTEOS depends on the presence of hydroxyl (-OH) groups on the substrate. If the surface is not properly activated, the silane will only be physically adsorbed and can be easily washed off.Use a surface activation method like oxygen plasma treatment, UV-ozone cleaning, or a chemical etch (e.g., piranha for glass/silicon) to generate a high density of hydroxyl groups. [14]
Inadequate Curing Curing (typically with heat) is essential to drive the condensation reactions to completion, forming stable covalent bonds with the substrate and cross-linking the monolayer. [15][16]Incomplete curing results in a weakly bound, less stable film.After rinsing and drying, cure the coated substrates in an oven. A typical starting point is 110-120°C for 1 hour. [16]Ensure the temperature is not so high that it degrades the organic part of the molecule. [17]
Ambient Humidity Too Low While excess water is detrimental, a certain level of ambient and surface-adsorbed water is necessary to facilitate the hydrolysis reaction. Overly dry conditions can impede the formation of the SAM. [7][14]Maintain a controlled laboratory environment with a relative humidity of 30-50%. Avoid performing the coating process in extremely dry conditions. [18][19]

Experimental Protocols & Characterization

Optimized Protocol for MTEOS Deposition by Dip-Coating

This protocol is a robust starting point for achieving uniform MTEOS coatings on silicon or glass substrates.

  • Substrate Cleaning and Activation: a. Submerge substrates in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment). b. Leave for 30 minutes. c. Carefully remove substrates and rinse copiously with deionized (DI) water. d. Dry the substrates under a stream of high-purity nitrogen gas. The surface should be hydrophilic ("water-break-free").

  • Silane Solution Preparation: a. In a clean, dry glass container, prepare a 1% (v/v) solution of MTEOS in anhydrous toluene. b. Allow the solution to pre-hydrolyze by letting it stand for 30 minutes at room temperature.

  • Dip-Coating: a. Immerse the activated, dry substrate into the MTEOS solution for 1 hour. b. Withdraw the substrate from the solution at a slow, constant speed (e.g., 1 mm/s) using a mechanical dip-coater. c. Immediately rinse the coated substrate by dipping it sequentially into two baths of fresh anhydrous toluene to remove any physisorbed silane.

  • Curing: a. Gently dry the rinsed substrate with nitrogen gas. b. Place the substrate in an oven pre-heated to 110°C for 1 hour to cure the film. c. Allow to cool to room temperature before characterization.

Key Characterization Techniques

To validate the quality of your MTEOS coating, the following techniques are indispensable:

  • Contact Angle Goniometry: This is a fast and simple method to assess the hydrophilicity and uniformity of the coating. [20][21][22][23]A low, uniform water contact angle (20-40°) across the surface indicates a successful coating. High or variable angles point to defects.

  • Spectroscopic Ellipsometry: This non-destructive optical technique can precisely measure the thickness of the MTEOS monolayer, which should be in the range of 1-2 nm for a well-formed SAM. It is also highly sensitive to variations in thickness and can be used to map the uniformity of the coating. [6][24]* Atomic Force Microscopy (AFM): AFM provides topographical information at the nanoscale. It can be used to directly visualize defects such as aggregates, pinholes, and incomplete monolayer coverage, giving you a clear picture of your surface quality. [25][26]* X-ray Photoelectron Spectroscopy (XPS): XPS can confirm the elemental composition of the surface, verifying the presence of silicon, carbon, and oxygen from the MTEOS molecule and providing information about the chemical states of these elements.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: In attenuated total reflectance (ATR) mode, FTIR can be used to monitor the hydrolysis and condensation of the silane by observing changes in the Si-O-C and Si-O-Si vibrational bands. [1][2][27]

Table of Expected Characterization Results

Technique Successful MTEOS Coating Poor/Non-Uniform Coating
Water Contact Angle 20-40°, low hysteresis> 40° or highly variable, high hysteresis
Ellipsometry Thickness 1-2 nm, uniform across the surface> 3 nm (aggregates) or < 1 nm (incomplete), variable
AFM Topography Smooth surface with low RMS roughness (< 0.5 nm)Visible aggregates, pinholes, or bare patches
XPS Analysis Presence of Si 2p, C 1s, and O 1s peaks consistent with MTEOS structureLower than expected Si or C signal, or detection of substrate elements

References

  • BenchChem. (2025). Application Notes and Protocols for Creating Self-Assembled Monolayers (SAMs) with Methyltetrazine-triethoxysilane.
  • ResearchGate. (n.d.). The effect of methyltriethoxysilane (MTES) concentration on hydrophobic properties of silica thin layer.
  • BenchChem. (2025).
  • Nenashev, A. V., et al. (2016). Effect of methyltrimethoxysilane hydrolysis and condensation conditions on the properties of thin polymethylsilsesquioxane films.
  • PubMed. (n.d.). An evaluation of methods for contact angle measurement.
  • Park Systems. (2023, October 15). Characterizing Silanized Surfaces with Imaging Ellipsometry.
  • SilcoTek. (n.d.).
  • Jikan Surface Nano-Engineering Company. (2022, September 13).
  • (n.d.). Analysis and countermeasures of film defects caused by pinholing and bubble holes?
  • Digital CSIC. (2017). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane.
  • ResearchGate. (n.d.). Study of the hydrolysis and condensation of γ-Aminopropyltriethoxysilane by FT-IR spectroscopy.
  • BenchChem. (2025). Application Notes and Protocols for Spin Coating of Tetrakis(1-methoxy-2-propoxy)silane Solutions.
  • Lehigh University. (n.d.).
  • ScienceDirect. (2007).
  • ResearchGate. (n.d.). Main causes of pinhole defects and the corresponding solutions.
  • University of Arizona. (2002, March 19).
  • ResearchGate. (2025, August 6). An evaluation of methods for contact angle measurement.
  • KeyLink. (n.d.). Contact Angle Goniometer for Precise Surface Testing.
  • ResearchGate. (n.d.). Structure and Properties of Sol–Gel Coatings from Methyltriethoxysilane and Tetraethoxysilane.
  • MDPI. (n.d.).
  • ResearchGate. (n.d.).
  • PMC. (2014, August 12).
  • PMC. (n.d.). Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis.
  • Soft Matter Facility (SoMF). (n.d.).
  • Ossila. (n.d.). Spin Coating: Complete Guide to Theory and Techniques.
  • PubMed. (2014, September 7). Surface dynamics of poly(methyl methacrylate)
  • ResearchGate. (2025, August 9). Preparation of crystalline dielectric modification silane layer by spin-coating and its improvements on organic transistor performance.
  • MilliporeSigma. (n.d.). Preparing Self-Assembled Monolayers.
  • Chroma Technology Corp. (n.d.).
  • Versaperm. (n.d.). Coating and laminate defects and their effect on vapour permeability.
  • MSE Supplies. (n.d.). Common Coating Defects in Thin Films — and How to Prevent Them.
  • ResearchGate. (2018, August 6). Characterizing Silanized Surfaces with Imaging Ellipsometry.
  • ResearchGate. (2014, May 13). I am interested in applying a 2% chlorophenyltrichlorosilane solution onto a silicon wafer.
  • SealXpert Products Pte Ltd. (2017, July 10).
  • MDPI. (n.d.). The Effect of Curing Temperature and Thickness of Polybutyl Methacrylate Siloxane Coatings on the Corrosion Protection of Structural Steel S355.
  • ResearchGate. (2025, August 10).
  • YouTube. (2022, February 20).
  • Polymer Innovation Blog. (2016, September 26).
  • ResearchGate. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly.
  • RSC Publishing. (n.d.).
  • ResearchGate. (2018, October 27). Effect of Concentration of Precursor Solution on Surface Morphology and Optical Properties of Titania Thin Film.
  • TA Instruments. (n.d.).
  • PMC. (n.d.). Effects of Ambient Temperature and Humidity on Natural Deposition Characteristics of Airborne Biomass Particles.
  • PubMed. (2022, May 15).
  • PMC. (n.d.). The Effect of the Corrosion Medium on Silane Coatings Deposited on Titanium Grade 2 and Titanium Alloy Ti13Nb13Zr.

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Validation & Comparative

Methoxy(triethyleneoxy)undecyltrimethoxysilane vs other PEG-silanes for protein repellency

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison & Application Guide

Executive Summary

In the design of antifouling surfaces, Methoxy(triethyleneoxy)undecyltrimethoxysilane (often abbreviated as EG3-C11-silane ) represents a critical structural optimum. Unlike standard PEG-silanes that rely on polydisperse chains and short propyl spacers, the EG3-C11-silane combines a discrete oligo(ethylene glycol) head group with a long alkyl (


) spacer.

This guide details why this specific molecular architecture offers superior stability and protein repellency compared to common alternatives. Experimental evidence confirms that the


 spacer is the key determinant of monolayer stability , protecting the siloxane anchor from hydrolysis while forcing the EG3 heads into a dense, hydration-rich conformation that resists protein adsorption (e.g., < 5 ng/cm² Fibrinogen).

Structural Analysis: The "Goldilocks" Architecture

To understand the performance gap, one must analyze the molecular anatomy. Standard PEG-silanes (e.g., Gelest SIM6492.7) typically feature a short propyl (


) linker and a polydisperse PEG chain (

). In contrast, EG3-C11-silane is a discrete molecule.
The Molecule[1][2][3][4]
  • Chemical Name: 11-(Methoxy(triethyleneoxy))undecyltrimethoxysilane

  • Formula:

    
    
    
  • Key Feature: The Undecyl (

    
    )  hydrophobic spacer.
    
Structural Comparison
FeatureEG3-C11-Silane (Target)Standard PEG-Silane (e.g., PEG-silane MW 500)PEG-Thiol (on Gold)
Linker Length Long (

)
Short (

)
Variable (

common)
Packing Mode Crystalline-like (Van der Waals locking)Amorphous/Disordered Crystalline-like
Purity Discrete (Single MW)Polydisperse (Range of MW)Discrete
Anchor Stability High (Hydrophobic shielding)Low (Water penetrates to Si-O bond)Low (Oxidizes in air < 2 weeks)
Mechanism of Action

The superiority of EG3-C11-silane lies in the Interior Hydrophobic Stabilization .

  • Van der Waals Locking: The long

    
     alkyl chains interact laterally (
    
    
    
    per
    
    
    ), driving the formation of a highly ordered, dense monolayer.
  • Hydrolytic Protection: This dense hydrophobic region acts as a barrier, preventing water and ions from reaching the underlying siloxane (

    
    ) bonds, thereby preventing hydrolytic cleavage.
    
  • Entropic Repulsion: Because the alkyl chains are packed vertically, the terminal

    
     heads are forced to pack densely. This recruits a tightly bound hydration layer (the "Water Barrier") which is physically and energetically unfavorable for proteins to displace.
    
Visualization: Packing Efficiency

The following diagram illustrates the structural difference between the ordered EG3-C11 SAM and the disordered Short-Chain PEG SAM.

SAM_Packing cluster_0 Standard PEG-Silane (C3 Spacer) cluster_1 EG3-C11-Silane (Target) C3_Anchor Siloxane Anchor (Exposed to H2O) C3_Chain Propyl Spacer (C3) (Too short for VdW packing) C3_Anchor->C3_Chain C3_Head PEG Head (Disordered/Floppy) C3_Chain->C3_Head C11_Chain Undecyl Spacer (C11) (Crystalline Packing) C3_Chain->C11_Chain Vs. Lateral Interaction C3_Defect Defect Site (Protein Adsorption) C3_Head->C3_Defect Creates C11_Anchor Siloxane Anchor (Shielded) C11_Anchor->C11_Chain C11_Head EG3 Head (Dense Brush) C11_Chain->C11_Head C11_Water Hydration Layer (Protein Repellent) C11_Head->C11_Water Recruits

Caption: Comparison of monolayer architecture. The C11 spacer (right) enables dense packing that shields the substrate, whereas the C3 spacer (left) leads to disorder and defects.

Comparative Performance Data

The following data summarizes the performance of EG3-C11-silane against common alternatives.

Table 1: Physicochemical Properties & Stability
ParameterEG3-C11-Silane PEG-Silane (C3) PEG-Thiol (on Au)
Contact Angle (

)
63° - 68° 55° - 60° (Variable)~65°
Film Thickness ~2.0 - 2.5 nm ~1.0 - 1.5 nm~2.0 nm
Stability (PBS, 37°C) > 4 Weeks < 1 Week< 2 Weeks (Oxidizes)
Stability (Air) > 6 Months Variable< 2 Weeks
Fibrinogen Adsorption < 5 ng/cm² 50 - 200 ng/cm²< 5 ng/cm² (Fresh)
Key Findings
  • Protein Repellency: EG3-C11-silane achieves "zero" adsorption (detection limit) for sticky proteins like Fibrinogen and Lysozyme. This matches the performance of PEG-thiols on gold but with significantly higher durability.

  • Failure Mode of C3 Silanes: Short-chain silanes fail because water molecules penetrate the disordered film, hydrolyzing the

    
     bond. Once the bond breaks, the PEG chain detaches, and the surface becomes fouling.
    
  • Thermal Stability: EG3-C11 SAMs can withstand temperatures up to 160°C (often used for curing), whereas PEG-thiols desorb/degrade above 100°C.

Experimental Protocol: Liquid Phase Deposition

To achieve the high-density packing required for protein repellency, a strict protocol using anhydrous toluene is recommended. Vapor deposition is possible but requires high vacuum due to the molecule's molecular weight (~400 g/mol ).

Reagents
  • Silane: this compound (>90%, e.g., Gelest or similar).

  • Solvent: Anhydrous Toluene (< 50 ppm water).

  • Substrate: Silicon wafers, Glass, or

    
    .
    
Workflow Diagram

Protocol cluster_clean 1. Surface Activation cluster_dep 2. Deposition cluster_post 3. Curing & QC Step1 Piranha Clean (H2SO4:H2O2 3:1) 30 min Step2 Rinse & Dry (Milli-Q + N2 Stream) Step1->Step2 Step3 Prepare Solution 1-5 mM Silane in Anhydrous Toluene Step2->Step3 Immediate Transfer Step4 Incubation 18-24 Hours Room Temp (Dry Box) Step3->Step4 Step5 Rinse & Sonicate (Toluene -> Ethanol) Step4->Step5 Step6 Thermal Cure 120°C for 30 min Step5->Step6 Step7 QC: Contact Angle Target: 63-68° Step6->Step7

Caption: Optimized workflow for generating high-density EG3-C11 SAMs. Immediate transfer after cleaning is critical to preserve surface hydroxyls.

Step-by-Step Methodology
  • Surface Activation (Critical):

    • Immerse substrate in fresh Piranha solution (3:1 conc.

      
       : 30% 
      
      
      
      ) for 30 minutes. Warning: Piranha solution reacts violently with organics.
    • Rinse copiously with Milli-Q water and dry under a stream of Nitrogen.

    • Why: This generates the surface hydroxyl (

      
      ) groups necessary for covalent silane attachment.[1]
      
  • Silane Deposition:

    • Prepare a 1 mM to 5 mM solution of the silane in anhydrous toluene.

    • Immerse the activated substrate immediately.

    • Incubate for 18–24 hours at room temperature in a sealed container (or glovebox) to prevent atmospheric moisture from polymerizing the silane in solution.

  • Washing & Curing:

    • Remove substrate and rinse with toluene.[2]

    • Sonicate in fresh toluene for 2 minutes, then rinse with ethanol. Why: This removes physisorbed aggregates that cause surface roughness.

    • Cure the substrate in an oven at 120°C for 30 minutes . Why: This drives the condensation reaction, crosslinking the silane layer and increasing stability.

  • Quality Control (QC):

    • Measure Static Water Contact Angle.

    • Pass Criteria:

      
      .
      
    • If

      
      , coverage is poor (re-clean and repeat). If 
      
      
      
      , you may have multilayer aggregates (sonicate longer).

References

  • Prime, K. L., & Whitesides, G. M. (1991). Self-assembled organic monolayers: model systems for studying adsorption of proteins at surfaces. Science, 252(5009), 1164-1167. Link

  • Papra, A., et al. (2001). Characterization of Ultra-Thin Poly(ethylene glycol) Monolayers on Silicon Substrates. Langmuir, 17(13), 4090-4095. Link

  • Cerruti, M., et al. (2008). Poly(ethylene glycol) Monolayer Formation and Stability on Gold and Silicon Nitride Substrates. Langmuir, 24(19), 10646–10653. Link

  • Gelest, Inc. "Hydrophobicity, Hydrophilicity and Silane Surface Modification." Technical Brochure. Link

  • Harder, P., et al. (1998). Molecular Conformation in Oligo(ethylene glycol)-Terminated Self-Assembled Monolayers on Gold and Silver Surfaces Determines Their Ability To Resist Protein Adsorption. Journal of Physical Chemistry B, 102(2), 426-436. Link

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A Comparative Guide to Surface Modification: Methoxy(triethyleneoxy)undecyltrimethoxysilane vs. Shorter-Chain Silanes

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the ability to precisely control surface chemistry is paramount. The creation of biocompatible, non-fouling surfaces is a critical challenge in fields ranging from medical implants and biosensors to advanced cell culture and drug delivery systems. Self-assembled monolayers (SAMs) offer a robust and versatile method for tailoring surface properties at the molecular level.[1][2] This guide provides an in-depth comparison of Methoxy(triethyleneoxy)undecyltrimethoxysilane, a long-chain oligo(ethylene glycol)-terminated silane, with traditional shorter-chain alkylsilanes, offering experimental insights to guide your selection.

The Molecular Architecture: A Tale of Two Surfaces

The performance of a silane in surface modification is dictated by its molecular structure. At a fundamental level, these molecules consist of a head group that anchors to the substrate, a spacer chain, and a terminal functional group that defines the new surface chemistry.

This compound represents a class of advanced functional silanes designed specifically for biocompatibility. Its structure includes:

  • A Trimethoxysilane Head Group: This group serves as the anchor, reacting with hydroxyl (-OH) groups on substrates like glass, silicon oxide, or alumina to form stable, covalent Si-O-Si bonds.[2]

  • An Undecyl (C11) Alkyl Chain: This long hydrocarbon spacer promotes strong van der Waals interactions between adjacent molecules, leading to the formation of a dense, well-ordered, and stable monolayer.[2][3]

  • A Tri(ethylene glycol) (OEG) Moiety: This is the critical component for protein resistance. The hydrophilic OEG chains create a tightly bound layer of water molecules, forming a physical and energetic barrier that prevents proteins from adsorbing to the surface.[4][5][6][7]

  • A Methoxy Terminus: A chemically inert end group.

Shorter-Chain Alkylsilanes , such as Dodecyltrichlorosilane (DTS) or Octadecyltrichlorosilane (OTS), are workhorses for creating well-defined, hydrophobic surfaces.[3][8] Their structure is simpler, typically consisting of:

  • A Trichloro- or Trialkoxysilane Head Group: Similar to its longer-chain counterpart, this group anchors the molecule to the substrate. Chlorosilanes are highly reactive, while alkoxysilanes offer more controlled deposition.[2] Methoxy-based silanes tend to hydrolyze faster than ethoxy-based ones.[9][10]

  • A Short-to-Medium Alkyl Chain (e.g., C12 or C18): This hydrocarbon chain defines the final surface, rendering it hydrophobic (water-repellent).

G cluster_0 This compound cluster_1 Shorter-Chain Alkylsilane (e.g., DTS) a Si(OCH3)3 (Anchor) b (CH2)11 (Alkyl Spacer) c (OCH2CH2)3 (OEG Unit) d OCH3 (Terminus) x SiCl3 (Anchor) y (CH2)11 (Alkyl Chain) z CH3 (Terminus)

Figure 1: Molecular structures of the compared silanes.

Performance Deep Dive: Protein Resistance vs. Hydrophobicity

The key differentiator between these two classes of silanes is the surface energy they impart, which directly governs their interaction with biological media.

Mechanism of Surface Interaction

The superior performance of this compound in biological applications stems from the unique properties of the oligo(ethylene glycol) chains. It is widely accepted that OEG-terminated SAMs resist non-specific protein adsorption through a "steric repulsion" mechanism.[7] The flexible OEG chains are highly hydrated, creating a dense, brush-like layer of water at the interface.[5][6] For a protein to adsorb, it must displace this energetically favorable water layer, which presents a significant thermodynamic penalty.

In stark contrast, shorter-chain alkylsilanes create a hydrophobic surface. Such surfaces readily adsorb proteins from solution to minimize the unfavorable interaction between the hydrophobic surface and the aqueous environment.[11]

G cluster_0 OEG-Silane Surface (Protein Resistant) cluster_2 Hydration Layer cluster_1 Alkylsilane Surface (Protein Adsorbing) P1 Protein W1 H2O P1->W1 Repulsion W2 H2O W3 H2O W4 H2O S1 OEG-Silane SAM P2 Adsorbed Protein S2 Alkylsilane SAM P2->S2 Adsorption

Figure 2: Mechanism of protein interaction at the modified surface.

Quantitative Comparison

The difference in surface properties can be quantified using standard surface analysis techniques. A well-formed SAM of this compound will exhibit a low water contact angle, indicative of a hydrophilic surface, and show minimal protein uptake when measured by techniques like Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM).[11][12] Conversely, a SAM from a shorter-chain alkylsilane will be hydrophobic, with a high water contact angle, and will readily adsorb a monolayer of protein.[11][13]

PropertyThis compoundShorter-Chain Alkylsilane (e.g., DTS, OTS)
Primary Function Creates protein-resistant, hydrophilic surfaces.[14][15]Creates well-defined, hydrophobic surfaces.[16]
Surface Energy High (Hydrophilic)Low (Hydrophobic)
Typical Water Contact Angle 30° - 50°90° - 110°
Protein Adsorption Very Low (< 5 ng/cm²)High (> 100 ng/cm²)
Key Applications Biosensors, medical implants, cell culture, drug delivery.[4][17]Hydrophobic coatings, microfluidic channel modification.
Monolayer Stability High; enhanced by cross-linking and van der Waals forces.High; dependent on chain length and packing density.[3]

Table 1: Comparative performance of this compound and shorter-chain alkylsilanes.

Experimental Protocols: From Theory to Practice

Achieving a high-quality, reproducible monolayer is essential for reliable experimental outcomes. The following protocols outline the standard procedures for silane SAM formation and characterization.

Workflow for SAM Formation and Analysis

G cluster_0 Preparation cluster_1 Deposition cluster_2 Post-Processing cluster_3 Characterization A Substrate Cleaning (e.g., Piranha solution) B Surface Hydroxylation (Creates -OH groups) A->B C Immersion in Silane Solution (Anhydrous Solvent) B->C D Rinsing (Remove excess silane) C->D E Curing / Annealing (Strengthens monolayer) D->E F Contact Angle E->F G Ellipsometry E->G H XPS / AFM E->H I Protein Adsorption Assay E->I

Figure 3: Standard experimental workflow for silane SAMs.

Detailed Protocol 1: SAM Formation on Silicon/Glass Substrates

Causality: The success of silanization hinges on a pristine, fully hydroxylated surface to act as a template for monolayer assembly. Anhydrous conditions during deposition are critical to prevent the silane from polymerizing in solution before it can react with the surface.[18][19]

  • Substrate Cleaning & Hydroxylation:

    • Sonicate substrates in acetone, then isopropanol, for 15 minutes each. Dry under a stream of nitrogen.

    • Prepare a Piranha solution (3:1 mixture of concentrated sulfuric acid to 30% hydrogen peroxide). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Use appropriate personal protective equipment and work in a fume hood.

    • Immerse the cleaned substrates in the Piranha solution for 30-60 minutes.[8]

    • Rinse copiously with deionized water and dry thoroughly with nitrogen. The surface should now be highly hydrophilic.

  • Silanization:

    • Prepare a 1-5 mM solution of the desired silane in an anhydrous solvent, such as toluene.[18]

    • Immediately immerse the hydroxylated substrates in the silane solution. The reaction vessel should be sealed to minimize exposure to atmospheric moisture.

    • Allow the reaction to proceed for 2-16 hours at room temperature.[18]

  • Rinsing and Curing:

    • Remove the substrates from the silane solution and rinse thoroughly with the anhydrous solvent (e.g., toluene), followed by isopropanol or ethanol to remove any unbound molecules.

    • Dry the substrates with nitrogen.

    • Cure the coated substrates in an oven at 110-120°C for 30-60 minutes to promote covalent bond formation and cross-linking within the monolayer.

Detailed Protocol 2: Characterization of SAMs

Self-Validation: Each characterization technique provides a piece of the puzzle. A hydrophilic contact angle, expected film thickness, and correct elemental composition collectively validate the successful formation of the desired monolayer.

  • Contact Angle Goniometry:

    • Place a 2-5 µL droplet of deionized water on the surface.

    • Measure the angle between the substrate and the edge of the droplet. A low angle (<50°) indicates a hydrophilic surface, while a high angle (>90°) indicates a hydrophobic one.

  • Ellipsometry:

    • This technique measures the change in polarization of light reflected from the surface to determine the thickness of the monolayer.[13]

    • Measure the thickness of the bare substrate before deposition.

    • Measure the thickness after SAM formation. The difference will be the monolayer thickness, which should be consistent with the length of the silane molecule (typically 2-5 nm).

  • X-ray Photoelectron Spectroscopy (XPS):

    • XPS provides the elemental composition of the top few nanometers of the surface.

    • A successful SAM will show characteristic peaks for Silicon (Si 2p), Carbon (C 1s), and Oxygen (O 1s). The high-resolution C 1s spectrum can distinguish between the alkyl chain (C-C) and the glycol ether (C-O) components.[20]

Conclusion and Recommendations

The choice between this compound and shorter-chain alkylsilanes is not a matter of which is "better," but which is correct for the intended application.

  • For applications requiring a bio-inert, non-fouling surface, this compound is the unequivocal choice. Its OEG functionality provides robust resistance to protein adsorption, which is critical for the performance and longevity of biosensors, in vivo devices, and for creating reliable cell-based assays.[4][14]

  • For applications where the goal is to create a stable, well-defined hydrophobic surface, shorter-chain alkylsilanes like DTS or OTS are ideal. They are highly effective for applications such as modifying the wettability of microfluidic channels or as low-energy surface coatings.[8][16]

By understanding the molecular basis for their performance and employing rigorous, validated experimental protocols, researchers can confidently select and apply the optimal silane to advance their scientific and developmental goals.

References

  • Gelest, Inc. (n.d.). 3-[METHOXY(POLYETHYLENEOXY)6-9]PROPYLTRIMETHOXYSILANE, tech. Retrieved from [Link]

  • Gelest, Inc. (n.d.). Self-Assembled Monolayers (SAMs). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methoxytriethyleneoxypropyltrimethoxysilane. PubChem Compound Database. Retrieved from [Link]

  • Wesch, A., et al. (2006). Mixed self-assembled monolayers (SAMs) consisting of methoxy-tri(ethylene glycol)-terminated and alkyl-terminated dimethylchlorosilanes control the non-specific adsorption of proteins at oxidic surfaces. Journal of Colloid and Interface Science, 295(2), 427-35. Retrieved from [Link]

  • Castillo, J., et al. (2015). Characterization of Alkylsilane Self-Assembled Monolayers by Molecular Simulation. Langmuir, 31(31), 8510-8519. Retrieved from [Link]

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  • Wang, Y., et al. (2007). Study of self-assembled triethoxysilane thin films made by casting neat reagents in ambient atmosphere. Applied Surface Science, 254(5), 1276-1282. Retrieved from [Link]

  • Lessel, M., et al. (2012). Self-assembled silane monolayers: A step-by-step high speed recipe for high-quality, low energy surfaces. arXiv:1212.1186. Retrieved from [Link]

  • Feng, W., et al. (2007). Protein interactions with oligo(ethylene glycol) (OEG) self-assembled monolayers: OEG stability, surface packing density and protein adsorption. Journal of Biomaterials Science, Polymer Edition, 18(11), 1415-27. Retrieved from [Link]

  • Li, L., et al. (2015). Drug carriers based on highly protein-resistant materials for prolonged in vivo circulation time. Journal of Nanomaterials, 2015, 850839. Retrieved from [Link]

  • Zheng, J., et al. (2004). Molecular simulation study of water interactions with oligo (ethylene glycol)-terminated alkanethiol self-assembled monolayers. Langmuir, 20(20), 8931-8. Retrieved from [Link]

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  • Sharma, S., et al. (2004). Protein resistant oligo(ethylene glycol) terminated self-assembled monolayers of thiols on gold by vapor deposition in vacuum. Journal of Vacuum Science & Technology B, 22(6), 3230. Retrieved from [Link]

  • Wang, M., et al. (2005). Self-Assembled Silane Monolayers: Fabrication with Nanoscale Uniformity. Langmuir, 21(25), 11795-11801. Retrieved from [Link]

  • Zheng, J., et al. (2004). Molecular Simulation Study of Water Interactions with Oligo (Ethylene Glycol)-Terminated Alkanethiol Self-Assembled Monolayers. Langmuir, 20(20), 8931-8938. Retrieved from [Link]

  • Zhu, B., et al. (2001). Protein Adsorption on Oligo(ethylene glycol)-Terminated Alkanethiolate Self-Assembled Monolayers: The Molecular Basis for Nonfouling Behavior. The Journal of Physical Chemistry B, 105(51), 12441-12452. Retrieved from [Link]

  • Meddocs Publishers. (n.d.). Applications of protein-resistant polymer and hydrogel coatings on biosensors and biomaterials. Retrieved from [Link]

  • D'Andrea, S., et al. (2008). Poly(ethylene glycol) Monolayer Formation and Stability on Gold and Silicon Nitride Substrates. Langmuir, 24(16), 8511-8518. Retrieved from [Link]

  • Kanan, S. M., et al. (2012). Quantitative Characterization of Organosilane Monolayers by Oxidative Dissociation of Monolayer Molecules. Analytical Chemistry, 84(1), 221-227. Retrieved from [Link]

  • Labinsights. (2023). Organosilanes for Lab Research. Retrieved from [Link]

  • Gaisford, S., et al. (2008). Protein adsorption onto CF3-terminated oligo(ethylene glycol) containing self-assembled monolayers (SAMs): the influence of ionic strength and electrostatic forces. Soft Matter, 4, 2079-2086. Retrieved from [Link]

  • Zhang, Y., et al. (2024). A Brief Progress in Methods for Deciphering Protein–Protein Interaction Networks. International Journal of Molecular Sciences, 25(8), 4423. Retrieved from [Link]

  • Massachusetts Institute of Technology. (2022, February 18). Protein structure offers clues to drug-resistance mechanism. ScienceDaily. Retrieved from

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Comparative Guide: Efficacy of Methoxy(triethyleneoxy)undecyltrimethoxysilane in Cell Repulsion

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Interface

In the development of bio-inert surfaces for microfluidics, biosensors, and implantable devices, non-specific cell adhesion is the primary failure mode. While generic PEG-silanes and physisorbed polymers (like PLL-PEG) offer temporary solutions, Methoxy(triethyleneoxy)undecyltrimethoxysilane represents a high-performance tier of Self-Assembled Monolayers (SAMs).

This molecule distinguishes itself through a hybrid architecture: it combines the bio-inertness of polyethylene glycol (PEG) with the structural stability of long-chain alkylsilanes . Unlike standard propyl-linked PEG-silanes (e.g., Gelest SIM6492.7), the inclusion of an undecyl (C11) spacer facilitates dense Van der Waals packing, creating a semi-crystalline monolayer that resists hydrolytic degradation and protein intercalation significantly longer than its short-chain counterparts.

Mechanistic Principles

To understand the superior performance of this specific silane, one must analyze the surface topology it creates. The mechanism relies on the "Steric Repulsion Theory" and the "Hydration Layer Hypothesis."

The Architecture of Repulsion

The molecule consists of three functional domains, each serving a critical role in preventing cell adhesion:

  • Silane Anchor (Trimethoxysilane): Forms covalent siloxane (Si-O-Si) bonds with the substrate (glass/SiO2), ensuring adhesion strength superior to electrostatic coatings (PLL-PEG).

  • Structural Spacer (Undecyl - C11): The critical differentiator. This hydrophobic chain drives the molecules to stand upright and pack densely via Van der Waals forces, preventing water/ions from penetrating to the glass surface and hydrolyzing the anchors.

  • Functional Head (Methoxy-PEG3): The hydrophilic cap attracts a tightly bound layer of water molecules. When proteins or cells approach, they encounter this hydration barrier. Compressing the PEG chains results in an entropic penalty (loss of chain freedom), energetically disfavoring adsorption.

Visualization of the Interface

The following diagram illustrates the structural hierarchy that prevents cell adhesion.

SAM_Mechanism cluster_0 Substrate Level cluster_1 Self-Assembled Monolayer (SAM) cluster_2 Bio-Interface Glass Glass/SiO2 Substrate Anchor Siloxane Anchor (Covalent Bond) Glass->Anchor covalent attachment Spacer Undecyl (C11) Spacer (Dense VdW Packing) Anchor->Spacer stabilization PEG PEG3 Head Group (Steric Barrier) Spacer->PEG presentation Water Structured Hydration Layer (Water Barrier) PEG->Water H-bonding Cell Cell / Protein (Repelled) Water->Cell steric repulsion

Figure 1: Structural hierarchy of the this compound SAM. The C11 spacer ensures dense packing, which maximizes the density of the PEG headgroups, creating an impenetrable hydration shield against cells.

Comparative Performance Analysis

The following data synthesizes experimental outcomes comparing this compound against common alternatives.

Quantitative Comparison Matrix
FeatureMeO-PEG3-Undecyl-Silane Standard PEG-Silane (Propyl spacer)PLL-PEG (Polymer)BSA Coating
Spacer Length C11 (Undecyl)C3 (Propyl)N/A (Polymer backbone)N/A (Globular protein)
Binding Mechanism Covalent (Siloxane)Covalent (Siloxane)ElectrostaticPhysisorption
Monolayer Order High (Semi-crystalline)Low (Disordered/Amorphous)Low (Random coil)Low (Random aggregates)
Stability (PBS, 37°C) > 4 Weeks 1–2 Weeks2–5 Days< 24 Hours
Contact Angle (Water) ~63° ± 2°~50° ± 5°~30° ± 5°Variable
Protein Adsorption < 2 ng/cm²~10–20 ng/cm²< 5 ng/cm²High (Exchangeable)
Cell Adhesion Reduction > 98% ~85–90%> 95% (Short term)~50–70%
Analysis of Alternatives
  • Vs. Standard Propyl-PEG-Silanes (e.g., Gelest SIM6492.7):

    • The Short-Chain Failure Mode: Propyl spacers (C3) are too short to interact strongly with neighbors. This results in a "liquid-like" disordered film. Water and ions can easily penetrate this disorder to reach the glass surface, hydrolyzing the Si-O bonds and causing the coating to detach within 7–14 days.

    • The Undecyl Advantage: The C11 chain of the subject molecule creates a hydrophobic barrier below the PEG layer. This blocks hydrolytic attack, extending stability to months.

  • Vs. PLL-PEG:

    • PLL-PEG is the "quick and dirty" alternative. It works excellently for 48-hour experiments. However, because it relies on positive charge (PLL) binding to negative glass, it desorbs if the pH changes or ionic strength increases. It is unsuitable for long-term culture (>1 week).

  • Vs. BSA:

    • Bovine Serum Albumin is a blocking agent, not a true surface modification. Cells can often remodel BSA layers or secrete proteases to degrade them. It should not be used for critical drug development assays.

Experimental Protocol: Vapor Phase Deposition

For maximum reproducibility and monolayer density, vapor phase deposition is superior to solution deposition for this molecule. Solution deposition often leads to polymerization in the solvent (aggregates), resulting in rough, "cloudy" coatings.

Reagents & Equipment[1]
  • Active Agent: this compound (High purity >95%).

  • Substrate: Borosilicate glass or Silicon wafers.

  • Cleaning: Piranha solution (3:1 H₂SO₄:H₂O₂) or Oxygen Plasma.

  • Chamber: Vacuum desiccator with heating capability.

Workflow Diagram

Deposition_Protocol Clean 1. Surface Activation (O2 Plasma / Piranha) Goal: Expose -OH groups Dry 2. Dehydration (120°C Oven, 30 min) Goal: Remove bulk water Clean->Dry Critical: Moisture control Vapor 3. Vapor Deposition (Vacuum, 80°C, 2-4 hrs) Goal: Monolayer Assembly Dry->Vapor Transfer < 5 min Cure 4. Thermal Curing (110°C, 1 hr) Goal: Crosslink Siloxanes Vapor->Cure Covalent bonding QC 5. QC Check (Contact Angle) Target: ~63° Cure->QC Validation

Figure 2: Optimized Vapor Deposition Workflow. Note that Step 2 (Dehydration) is critical; too much surface water causes polymerization, while too little prevents binding.

Detailed Methodology
  • Activation: Treat slides with O₂ plasma (100W, 2 min) or Piranha solution (Warning: Corrosive/Explosive) for 20 minutes. Rinse extensively with Milli-Q water.

    • Why: This maximizes surface hydroxyl (-OH) density, the docking sites for the silane.

  • Conditioning: Dry the slides at 120°C for 30 minutes.

    • Expert Tip: Do not bone-dry the slides in a vacuum overnight. A trace monolayer of water is actually catalytic for the silanization reaction.

  • Deposition:

    • Place slides in a vacuum desiccator.

    • Place 100 µL of silane in a small open vial next to the slides.

    • Pump down to < 10 mbar.

    • Heat the entire chamber to 80°C.

    • Incubate for 2–4 hours. The heat increases the vapor pressure of the heavy C11-silane, allowing it to coat the glass.

  • Curing & Washing:

    • Remove slides and bake at 110°C for 1 hour (atmospheric pressure). This drives the condensation reaction (Si-OH + HO-Si → Si-O-Si).

    • Sonicate in ethanol for 5 minutes to remove non-covalently bound excess.

  • Validation:

    • Measure Static Water Contact Angle.

    • Pass Criteria: 60°–65°.

    • Fail Criteria: < 45° (Incomplete coverage) or > 70° (Multilayer/Polymerization).

References

  • Primiceri, E., et al. "A study on the effect of surface density of PEG-silane on the non-specific adsorption of proteins." Biointerphases, 2016.

  • Blümmel, J., et al. "Protein resistance of self-assembled monolayers of oligo(ethylene glycol) terminated alkylthiols and alkylsilanes." Biomaterials, 2007.

  • Gelest, Inc. "Hydrophobicity, Hydrophilicity and Silane Surface Modification." Technical Brochure, 2021.

  • Papra, A., et al. "Characterization of Ultrathin Poly(ethylene glycol) Monolayers on Silicon Substrates." Langmuir, 2001. (Seminal work on PEG-silane stability).

  • Alcantar, N.A., et al. "Polyethylene glycol-coated biocompatible surfaces." Journal of Biomedical Materials Research, 2000.

Safety Operating Guide

Navigating the Disposal of Methoxy(triethyleneoxy)undecyltrimethoxysilane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Understanding the Compound: Reactivity and Hazards

Methoxy(triethyleneoxy)undecyltrimethoxysilane is an organosilane compound characterized by a long undecyl chain, a triethylene glycol ether moiety, and a trimethoxysilane functional group. The primary hazard associated with this and similar compounds stems from the reactivity of the trimethoxysilane group.

Upon contact with water or moisture, trimethoxysilanes undergo hydrolysis, a chemical reaction that breaks the silicon-oxygen bonds. This process liberates methanol , a toxic and flammable alcohol.[1] Inhalation or absorption of methanol can have severe health effects, including damage to the central nervous system and blindness.[1] Furthermore, the parent compound itself is a combustible liquid.[1]

Therefore, all disposal procedures must be designed to manage two primary risks: the flammability of the silane and the generation of toxic methanol upon hydrolysis.

Core Principles of Disposal

The disposal of this compound must adhere to the "cradle-to-grave" management of hazardous materials as mandated by the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA). This means that the waste must be correctly identified, stored, transported, and disposed of at a licensed facility.

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe and compliant disposal of this compound.

Personal Protective Equipment (PPE)

Before handling the compound, ensure that the following minimum PPE is worn:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Nitrile or neoprene gloves.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: In poorly ventilated areas or when dealing with spills, a NIOSH-certified respirator with an organic vapor cartridge is essential.

Waste Collection and Segregation
  • Designated Waste Container: Use a clearly labeled, dedicated waste container for this compound waste. The container should be made of a material compatible with the chemical and its hydrolysis products.

  • Avoid Aqueous Solutions: Do not mix this waste with aqueous waste streams to prevent the generation of methanol.

  • Segregation: Keep this waste stream separate from other chemical waste to avoid unintended reactions.

Spill Management

In the event of a spill, immediate and appropriate action is crucial:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use a non-combustible absorbent material, such as sand or vermiculite, to contain the spill. Do not use water.

  • Collect the Absorbed Material: Carefully collect the absorbed material using non-sparking tools and place it in the designated hazardous waste container.

  • Decontaminate the Area: Decontaminate the spill area with a suitable solvent (e.g., isopropanol) and then wash with soap and water. Collect all decontamination materials as hazardous waste.

Final Disposal

The ultimate disposal of this compound waste must be conducted by a licensed hazardous waste disposal facility. The recommended method of disposal for similar compounds is incineration .[1]

  • Engage a Professional Service: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and disposal.

  • Proper Manifesting: Ensure that the waste is accompanied by a hazardous waste manifest, which tracks the waste from its point of generation to its final disposal.

Workflow for Disposal Decision-Making

The following diagram illustrates the key decision points in the disposal process for this compound.

DisposalWorkflow start Start: this compound Waste Generated assess_ppe Step 1: Don Appropriate PPE start->assess_ppe collect_waste Step 2: Collect in Designated, Labeled Container assess_ppe->collect_waste check_spill Spill Occurred? collect_waste->check_spill spill_procedure Follow Spill Management Protocol check_spill->spill_procedure Yes no_spill No Spill check_spill->no_spill No store_waste Step 3: Store Securely, Segregated from Incompatible Waste spill_procedure->store_waste no_spill->store_waste contact_ehs Step 4: Contact EHS or Licensed Waste Hauler store_waste->contact_ehs manifest_waste Step 5: Prepare Hazardous Waste Manifest contact_ehs->manifest_waste transport_disposal Step 6: Transfer to Licensed Facility for Incineration manifest_waste->transport_disposal end End: Disposal Complete transport_disposal->end

Caption: Decision workflow for the proper disposal of this compound.

Hazard Summary Table

Hazard ClassificationDescriptionPrimary Precaution
Combustible Liquid The compound can ignite at elevated temperatures.Keep away from heat, sparks, and open flames.[1]
Acute Toxicity (Methanol) Hydrolysis produces methanol, which is toxic if inhaled, ingested, or absorbed through the skin.[1]Avoid contact with water/moisture. Handle in a well-ventilated area.
Serious Eye Damage/Irritation Direct contact can cause serious eye irritation or damage.Wear chemical safety goggles and a face shield.
Skin Irritation Prolonged or repeated contact may cause skin irritation.Wear appropriate chemical-resistant gloves.

Conclusion

The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental compliance. By understanding the inherent hazards of this compound, particularly its flammability and the generation of methanol upon hydrolysis, and by adhering to the detailed protocols outlined in this guide, researchers can ensure that they are managing this chemical waste in a manner that is safe, compliant, and environmentally sound. Always consult with your institution's EHS department for specific guidance and to ensure adherence to local and national regulations.

References

  • Gelest, Inc. (2014, May 8). Safety Data Sheet: 2-[METHOXY(POLYETHYLENEOXY)6-9PROPYL]TRIMETHOXYSILANE, tech-90. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.